molecular formula C9H20ClN B6172883 4-(butan-2-yl)piperidine hydrochloride CAS No. 2460749-05-5

4-(butan-2-yl)piperidine hydrochloride

Cat. No.: B6172883
CAS No.: 2460749-05-5
M. Wt: 177.7
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Description

4-(butan-2-yl)piperidine hydrochloride is an organic compound with the molecular formula C9H20ClN and a molecular weight of 177.71 g/mol . It is classified as a specialty chemical of interest to researchers in medicinal and synthetic chemistry . The parent structure of this compound is a piperidine ring, a common pharmacophore in drug discovery, which is substituted at the 4-position with a sec-butyl (butan-2-yl) group . This specific alkyl substitution pattern may influence the molecule's stereochemistry and lipophilicity, making it a valuable intermediate or building block for the synthesis of more complex molecules. As a hydrochloride salt, the compound offers improved stability and handling properties compared to the free base form. Researchers utilize this and related piperidine derivatives in the exploration of new pharmaceutical compounds, agrochemicals, and other fine chemicals. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

CAS No.

2460749-05-5

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-(butan-2-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural and synthetic analysis of 4-(butan-2-yl)piperidine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry for optimizing hydrophobic interactions in drug candidates.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

4-(butan-2-yl)piperidine hydrochloride (also known as 4-sec-butylpiperidine HCl) is a saturated heterocyclic amine featuring a piperidine ring substituted at the para (4-) position with a sec-butyl group. This substitution pattern introduces steric bulk and lipophilicity, making it a critical scaffold for probing hydrophobic binding pockets in G-Protein Coupled Receptors (GPCRs) and antifungal targets.

Core Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-(butan-2-yl)piperidine hydrochloride
Common Name 4-sec-butylpiperidine HCl
CAS Number (Base) 1046793-68-3 (Generic/Isomer nonspecific)
PubChem CID 154832810 (Base structure)
Molecular Formula C₉H₁₉N[1][2] · HCl
Molecular Weight 177.72 g/mol (Salt); 141.26 g/mol (Base)
SMILES CCC(C)C1CCNCC1.Cl
Structural Geometry & Chirality

The molecule possesses two potential sources of stereoisomerism:

  • The sec-butyl chain: The carbon atom at position 2 of the butyl chain is chiral (R or S).

  • The Piperidine Ring: The 4-position is a pseudo-asymmetric center. However, in the absence of N-substitution or other ring substituents, the molecule is generally treated regarding the chirality of the side chain.

Note on Stereochemistry: Commercial preparations are often supplied as racemic mixtures (RS). Enantiopure forms are required for high-affinity ligand synthesis to match the chiral environment of protein targets.

Synthetic Routes & Process Chemistry

The synthesis of 4-(butan-2-yl)piperidine HCl typically follows a Reduction-Functionalization strategy. The most robust industrial route avoids direct alkylation of piperidine (which leads to poly-alkylation) and instead utilizes the aromatic stability of pyridine for the initial carbon-carbon bond formation.

Synthesis Workflow (Graphviz)

SynthesisRoute Start 4-Ethylpyridine (Precursor) Inter1 4-(butan-2-yl)pyridine (Intermediate) Start->Inter1 Reagent1 Step 1: Alkylation NaNH2 / liq. NH3 + Ethyl Iodide (EtI) ProductBase 4-(butan-2-yl)piperidine (Free Base) Inter1->ProductBase Reagent2 Step 2: Catalytic Hydrogenation H2, PtO2 or Pd/C Acetic Acid/HCl FinalSalt 4-(butan-2-yl)piperidine HCl (Final Salt) ProductBase->FinalSalt Reagent3 Step 3: Salt Formation HCl in Et2O/Dioxane

Figure 1: Step-wise synthetic pathway from pyridine precursors to the final hydrochloride salt.

Detailed Protocol: Pyridine Reduction Route

Step 1: Synthesis of 4-(sec-butyl)pyridine

  • Mechanism: Chichibabin-type alkylation or alkylation of the anion generated by sodium amide.

  • Protocol: 4-Ethylpyridine is treated with sodium amide (NaNH₂) in liquid ammonia to generate the carbanion. Ethyl iodide is added dropwise. The sec-butyl group is formed via alkylation of the ethyl side chain.

  • Critical Control: Temperature must be maintained at -33°C (boiling point of NH₃) to prevent evaporation and ensure selectivity.

Step 2: Hydrogenation (Aromatization Removal)

  • Reagents: Hydrogen gas (H₂, 50-60 psi), Platinum Oxide (PtO₂ - Adams' Catalyst) or Rhodium on Alumina.

  • Solvent: Glacial Acetic Acid or dilute HCl.

  • Procedure:

    • Dissolve 4-(sec-butyl)pyridine in acetic acid.

    • Add catalyst (5 mol%).

    • Hydrogenate in a Parr shaker for 12-24 hours.

    • Filter catalyst over Celite.

    • Concentrate filtrate. Basify with NaOH to extract the free amine into dichloromethane.

Step 3: Salt Formation (Hydrochlorination)

  • Objective: Convert the oil (free base) into a stable, crystalline solid.

  • Protocol: Dissolve the free base in anhydrous diethyl ether. Add 2.0 equivalents of 4M HCl in dioxane dropwise at 0°C. The white precipitate is filtered and dried under vacuum.

Analytical Characterization

Characterizing 4-(butan-2-yl)piperidine HCl requires distinguishing the aliphatic multiplets of the sec-butyl group from the piperidine ring protons.

NMR Spectroscopy (¹H NMR, 400 MHz, D₂O)

The spectrum is dominated by upfield alkyl signals.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
0.85 - 0.95 Triplet (t) & Doublet (d)6HSide chain CH₃Terminal methyls of the sec-butyl group.
1.10 - 1.40 Multiplet (m)5HButyl CH₂ + Piperidine C3/C5Overlapping methylene signals.
1.50 - 1.70 Multiplet (m)1HButyl CH (Chiral)The methine proton at the branching point.
1.80 - 1.95 Broad Doublet2HPiperidine C3/C5 (eq)Equatorial protons of the ring.
2.90 - 3.05 Triplet of Doublets2HPiperidine C2/C6 (ax)Axial protons adjacent to Nitrogen (deshielded).
3.35 - 3.50 Broad Doublet2HPiperidine C2/C6 (eq)Equatorial protons adjacent to Nitrogen.
Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ observed at m/z 142.16.

  • Fragmentation: Common loss of the sec-butyl group (M-57) or ring fragmentation depending on ionization energy.

Stability & Handling

Hygroscopicity

As a secondary amine hydrochloride, the compound is hygroscopic .

  • Storage: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Shelf Life: 24 months if kept dry at -20°C.

Solubility Profile
  • Water: Highly soluble (>50 mg/mL).

  • DMSO: Soluble.

  • Ether/Hexane: Insoluble (Salt form); Soluble (Free Base).

References

  • PubChem. (n.d.).[3][4] 4-(butan-2-yl)piperidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Elsevier.

Sources

Analytical and Physicochemical Profiling of 4-(1-Methylpropyl)piperidine Hydrochloride: Molecular Weight, Structural Validation, and Formulation Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and medicinal chemistry, substituted piperidines serve as ubiquitous pharmacophores due to their favorable conformational space and basicity. 4-(1-methylpropyl)piperidine hydrochloride —frequently referred to by its trivial name, 4-sec-butylpiperidine HCl—is a highly versatile secondary amine building block. While the free base is a volatile, lipophilic oil, isolating the compound as a hydrochloride salt ensures crystalline stability, drastically improves aqueous solubility, and standardizes its handling in high-throughput library synthesis.

This technical whitepaper provides an in-depth analysis of the molecular weight, structural properties, and analytical validation workflows required to establish rigorous specifications for 4-(1-methylpropyl)piperidine hydrochloride.

Nomenclature and Structural Framework

The unambiguous identification of chemical building blocks is the first step in establishing a robust analytical control strategy. According to the IUPAC nomenclature of organic chemistry [1], the core scaffold is a six-membered saturated heterocyclic ring (piperidine). The substitution occurs at the 4-position (para to the nitrogen) with a 1-methylpropyl group, commonly known as a sec-butyl group.

Because the nitrogen atom in the piperidine ring is a highly basic secondary amine (pKa ~10.5), it readily reacts with hydrochloric acid to form a stable ammonium salt. This protonation shifts the physical state of the molecule from a liquid to a stable, weighable solid, which is critical for precise stoichiometric calculations during amide coupling or reductive amination reactions.

Quantitative Physicochemical Data

To ensure accurate dosing and reaction stoichiometry, researchers must distinguish between the average molecular weight (used for bulk weighing) and the exact monoisotopic mass (used for mass spectrometry).

PropertyFree Base (Active Moiety)Hydrochloride Salt (Bulk Form)
Chemical Formula C₉H₁₉NC₉H₂₀ClN (C₉H₁₉N · HCl)
Average Molecular Weight 141.258 g/mol 177.716 g/mol
Monoisotopic Exact Mass 141.1517 Da177.1284 Da
Theoretical [M+H]⁺ m/z 142.1596N/A (Salt dissociates in MS)
Chloride Content (% w/w) 0.00%19.95%

Theoretical Molecular Weight Calculation

The molecular weight of the bulk material dictates the molarity of all downstream biological and chemical assays. The calculation of the average molecular weight for 4-(1-methylpropyl)piperidine hydrochloride is derived from the standard atomic weights of its constituent elements:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 20 atoms × 1.008 g/mol = 20.160 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Chlorine (Cl): 1 atom × 35.450 g/mol = 35.450 g/mol

  • Total Average Molecular Weight = 177.716 g/mol

In contrast, high-resolution analytical techniques rely on the exact mass of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N) [2]. The mass defect—the difference between the nominal mass and the exact monoisotopic mass—acts as a unique fingerprint for the molecule's elemental composition.

Analytical Validation Workflows

To ensure the trustworthiness of the chemical inventory, the theoretical molecular weight must be empirically validated. A self-validating analytical system must confirm both the exact mass of the active moiety (the free base) and the stoichiometric ratio of the counterion (the chloride).

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Verification

Objective: Confirm the elemental composition of the piperidine core by measuring the [M+H]⁺ ion mass to within an error of <5 parts per million (ppm).

  • Sample Preparation: Dissolve 1.0 mg of 4-(1-methylpropyl)piperidine hydrochloride in 1.0 mL of LC-MS grade methanol. Dilute the stock 1:100 in an aqueous solution containing 0.1% formic acid.

    • Causality: Formic acid acts as an abundant proton source. Because the secondary amine is highly basic, this ensures 100% protonation, maximizing the signal-to-noise ratio.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm particle size). Elute using a rapid 3-minute gradient of water and acetonitrile (both containing 0.1% formic acid).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). As the droplets evaporate, the pre-formed [M+H]⁺ ions are desorbed into the gas phase.

  • Data Acquisition: Scan the m/z range of 50–500 using a Time-of-Flight (TOF) mass analyzer. Utilize an internal lock-mass standard to continuously calibrate the instrument during the run.

  • Validation: Extract the monoisotopic peak. The theoretical m/z for [C₉H₂₀N]⁺ is 142.1596 . If the measured mass is 142.1592, the mass error is ~2.8 ppm, successfully validating the structural identity of the base.

Protocol 2: Potentiometric Argentometric Titration for Salt Stoichiometry

Objective: Validate that the bulk powder is a true 1:1 hydrochloride salt (MW: 177.716 g/mol ) and not a hemi-salt or heavily hydrated complex.

  • Sample Preparation: Accurately weigh ~150 mg of the bulk API. Dissolve the powder in 50 mL of a 1:1 mixture of distilled water and methanol.

    • Causality: The lipophilic sec-butyl group can cause the free base to precipitate as the pH changes during titration. Methanol acts as a co-solvent to keep all species entirely in solution.

  • Acidification: Add 2.0 mL of dilute nitric acid (HNO₃).

    • Causality: Acidification prevents the formation of insoluble silver carbonate or silver hydroxide, ensuring the titrant reacts exclusively with the chloride ions.

  • Titration: Titrate the solution with a standardized 0.1 M Silver Nitrate (AgNO₃) solution using an automated potentiometric titrator equipped with a combined Ag/AgCl electrode.

  • Endpoint Detection: Monitor the potential (mV) change. The equivalence point is determined mathematically by the maximum first derivative of the titration curve (dE/dV).

  • Validation: Calculate the chloride content. A theoretical 1:1 salt requires a chloride content of 19.95% w/w . An experimental result of 19.8%–20.1% confirms the stoichiometry, validating the bulk molecular weight of 177.716 g/mol .

Workflow Visualization

The following diagram outlines the logical relationship between the dual-pronged analytical workflow used to validate the molecular weight of the salt.

MW_Validation A 4-(1-methylpropyl)piperidine HCl (Theoretical MW: 177.716 g/mol) B HRMS Analysis (Free Base Exact Mass) A->B Dissolution in LC-MS Solvent C Argentometric Titration (Chloride Stoichiometry) A->C Dissolution in Aqueous Buffer D Mass Spectrum [M+H]+ m/z 142.1596 B->D E Titration Curve 1:1 Molar Ratio Confirmed C->E F Validated Molecular Weight & Batch Specification D->F Base Mass Confirmed E->F Salt Mass Confirmed

Workflow for the physicochemical validation of piperidine salt molecular weight.

Implications in Drug Development and Formulation

Understanding and validating the exact molecular weight of 4-(1-methylpropyl)piperidine hydrochloride has profound downstream effects in pharmaceutical development.

Regulatory Specifications (ICH Q6A): According to the International Council for Harmonisation (ICH) Q6A guidelines [3], establishing a precise molecular weight, identifying the correct counterion, and proving batch-to-batch stoichiometric consistency are mandatory requirements for setting specifications for new drug substances. If a batch absorbs ambient moisture (becoming a hydrate), the apparent molecular weight increases. If a researcher weighs 10 mg of a hydrated batch assuming the theoretical MW of 177.716 g/mol , they will introduce a sub-stoichiometric amount of the active piperidine into their biological assay, leading to artificially depressed efficacy data.

Ligand Efficiency (LE): In early-stage drug discovery, Ligand Efficiency is a critical metric used to determine how effectively a molecule binds to a target relative to its size. Because the chloride counterion dissociates in physiological buffers, the molecular weight of the free base (141.258 g/mol ) is used to calculate the heavy atom count (HAC = 10). However, the molecular weight of the salt (177.716 g/mol ) must be used to calculate the correct molar concentration of the dosing solution. Conflating these two molecular weights is a common source of error in high-throughput screening (HTS) data analysis.

References

  • IUPAC nomenclature of organic chemistry Wikipedia, The Free Encyclopedia URL:[Link]

  • Mass (mass spectrometry) Wikipedia, The Free Encyclopedia URL: [Link]

  • ICH Quality Guidelines (Including Q6A Specifications) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

A Technical Guide to the Steric and Conformational Properties of 4-sec-butylpiperidine and 4-tert-butylpiperidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold and the Significance of C4-Substitution

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2][3][4][5] Its saturated, six-membered heterocyclic structure allows for a three-dimensional arrangement of substituents that can be finely tuned to optimize interactions with biological targets. The conformational behavior of the piperidine ring, which predominantly adopts a chair-like structure, is of paramount importance in determining the spatial orientation of these substituents and, consequently, the molecule's pharmacological activity.

A critical position for substitution on the piperidine ring is the C4 position. Substituents at this position can project into solvent or deep into a receptor pocket, profoundly influencing binding affinity and selectivity. This guide provides an in-depth technical analysis of the steric and conformational properties of two closely related C4-substituted piperidines: 4-sec-butylpiperidine and 4-tert-butylpiperidine. While the difference between a secondary and a tertiary butyl group may appear subtle, it imparts significant and distinct characteristics to the parent molecule, with important implications for drug design and development. We will explore the fundamental principles governing their conformational preferences, the experimental and computational methodologies used to characterize them, and the strategic considerations for their use in medicinal chemistry.

Part 1: Conformational Analysis and the Decisive Role of the A-Value

The chair conformation of the piperidine ring allows for two distinct orientations for a substituent: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[6] A larger A-value signifies a greater steric penalty for the substituent to be in the axial position, and thus a stronger preference for the equatorial position.[6][7]

The primary source of this steric penalty is the presence of 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the axial hydrogens on the same side of the ring. The magnitude of this repulsion is directly related to the steric bulk of the substituent.

Quantitative Comparison of Steric Bulk: A-Values

The choice between a sec-butyl and a tert-butyl group at the C4 position of a piperidine ring has profound consequences for the conformational equilibrium of the molecule. This is best understood by examining their respective A-values, which are determined experimentally, often using substituted cyclohexanes as a model system due to their similar conformational properties to piperidines.

SubstituentA-Value (kcal/mol)Predominant Conformation
Methyl1.74Equatorial
Isopropyl2.15Equatorial
sec-Butyl ~2.2 (estimated) Equatorial
tert-Butyl ~4.9 Strongly Equatorial

Table 1: A-Values for Common Alkyl Substituents.[7] The A-value for the sec-butyl group is estimated to be similar to or slightly higher than that of the isopropyl group due to comparable steric bulk around the point of attachment.

As the data in Table 1 clearly indicates, the tert-butyl group has a significantly larger A-value than the isopropyl group (and by extension, the sec-butyl group).[7] An A-value of approximately 4.9 kcal/mol for the tert-butyl group means that the conformer with an axial tert-butyl group is energetically highly unfavorable.[7] This substantial energy difference effectively "locks" the piperidine ring in a conformation where the tert-butyl group is exclusively in the equatorial position.[7]

The sec-butyl group, with an estimated A-value around 2.2 kcal/mol, also strongly prefers the equatorial position. However, the energy penalty for adopting an axial conformation is considerably less than that for the tert-butyl group. This means that while the equatorial conformer of 4-sec-butylpiperidine is dominant, a small but potentially significant population of the axial conformer can exist in equilibrium. This subtle difference in conformational flexibility is a key differentiator between the two substituents in the context of drug design.

Figure 1: Conformational energy difference between axial and equatorial conformers.

Part 2: Experimental and Computational Workflows for Conformational Analysis

A comprehensive understanding of the conformational preferences of 4-substituted piperidines requires a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of molecules in solution. For substituted piperidines, the key parameters are the chemical shifts and coupling constants of the ring protons.

Step-by-Step Protocol for Conformational Analysis by ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum at room temperature.

    • For more detailed analysis, acquire two-dimensional spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of all proton and carbon signals.

  • Analysis of Coupling Constants:

    • Focus on the signal of the proton at the C4 position (the proton attached to the same carbon as the butyl substituent).

    • The multiplicity and coupling constants of this proton are highly dependent on its dihedral angle with the neighboring protons at C3 and C5.

    • An axial C4-proton will typically exhibit large axial-axial couplings (J_ax-ax ≈ 10-13 Hz) and smaller axial-equatorial couplings (J_ax-eq ≈ 2-5 Hz).

    • An equatorial C4-proton will show small equatorial-axial (J_eq-ax ≈ 2-5 Hz) and equatorial-equatorial couplings (J_eq-eq ≈ 2-5 Hz).

  • Determination of Equilibrium Constant:

    • In cases where both conformers are present in significant amounts (more likely for 4-sec-butylpiperidine), the observed coupling constant will be a weighted average of the coupling constants for the pure axial and equatorial conformers.

    • The equilibrium constant (K_eq) can be calculated using the following equation: J_obs = N_ax * J_ax + N_eq * J_eq where J_obs is the observed coupling constant, N_ax and N_eq are the mole fractions of the axial and equatorial conformers, and J_ax and J_eq are the coupling constants for the pure conformers (often estimated from model compounds).

    • From K_eq, the free energy difference (ΔG) can be calculated using the equation: ΔG = -RT ln(K_eq).

For 4-tert-butylpiperidine, the analysis is often simpler, as the spectrum will typically show only the signals corresponding to the conformer with the equatorial tert-butyl group, characterized by a C4-proton in the axial position with large axial-axial couplings.

Computational Workflow: Molecular Mechanics and DFT Calculations

Computational chemistry provides a powerful complementary approach to experimental methods, allowing for the calculation of the relative energies of different conformers.

Step-by-Step Computational Workflow:

  • Conformer Generation:

    • Build the 3D structures of both the axial and equatorial conformers of 4-sec-butylpiperidine and 4-tert-butylpiperidine using a molecular modeling software package.

  • Geometry Optimization and Energy Calculation:

    • Perform an initial geometry optimization and energy calculation using a molecular mechanics (MM) force field (e.g., MMFF94 or OPLS3e). This provides a quick and reasonably accurate estimation of the geometries and relative energies.

    • For higher accuracy, the MM-optimized structures are then used as starting points for quantum mechanics (QM) calculations, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Analysis of Results:

    • The final output will provide the optimized geometries and the electronic energies of the axial and equatorial conformers for each molecule.

    • The energy difference between the conformers can be directly compared to the experimentally derived A-value.

    • Further calculations can be performed to predict NMR chemical shifts and coupling constants, which can then be compared to the experimental data for validation of the computational model.

Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Sample Preparation exp_nmr NMR Data Acquisition (¹H, COSY, HSQC) exp_start->exp_nmr exp_analysis Analysis of Coupling Constants exp_nmr->exp_analysis exp_delta_g ΔG Calculation exp_analysis->exp_delta_g validation Validation of Conformational Model exp_delta_g->validation Compare comp_start Conformer Generation comp_mm Molecular Mechanics (MMFF94) comp_start->comp_mm comp_dft DFT Optimization (B3LYP/6-31G*) comp_mm->comp_dft comp_analysis Energy & Property Calculation comp_dft->comp_analysis comp_analysis->validation Compare

Figure 2: Integrated experimental and computational workflow for conformational analysis.

Part 3: Implications in Drug Design and Development

The choice between a 4-sec-butyl and a 4-tert-butyl substituent on a piperidine scaffold is a strategic decision in drug design, driven by the desired balance between conformational rigidity and the potential for beneficial interactions with the target receptor.

The "Conformational Locking" Advantage of the tert-Butyl Group

The large steric bulk of the tert-butyl group serves as a powerful tool to "lock" the piperidine ring into a single, well-defined conformation. This can be highly advantageous in several scenarios:

  • Entropy Reduction: By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding to the receptor is reduced, which can lead to a significant increase in binding affinity.

  • Enhanced Selectivity: A rigid conformation can improve selectivity for the target receptor over other related receptors that may accommodate different ligand conformations.

  • Structure-Activity Relationship (SAR) Elucidation: The conformational rigidity of tert-butyl-substituted analogs can simplify the interpretation of SAR data, as changes in activity can be more confidently attributed to modifications at other positions rather than to changes in the piperidine ring conformation.

The Nuanced Role of the sec-Butyl Group

While the tert-butyl group offers conformational certainty, the slightly greater flexibility of the sec-butyl group can be exploited in certain situations:

  • Induced Fit: For receptors that undergo a conformational change upon ligand binding (induced fit), the ability of the 4-sec-butylpiperidine moiety to adopt a minor axial conformation might allow for optimal interactions that would not be possible with a rigidly equatorial substituent.

  • Exploring Different Binding Pockets: The less symmetrical nature of the sec-butyl group, with its chiral center, can allow for more nuanced and specific interactions within a binding pocket compared to the more globular tert-butyl group. This can be particularly important for optimizing van der Waals contacts and achieving higher potency or selectivity.

  • Fine-Tuning Physicochemical Properties: The choice between these two groups can also be used to subtly modulate physicochemical properties such as solubility and lipophilicity, which are critical for drug metabolism and pharmacokinetics (DMPK).

Synthesis Considerations

The synthesis of both 4-sec-butylpiperidine and 4-tert-butylpiperidine can be achieved through various established synthetic routes. A common strategy involves the synthesis of the corresponding substituted pyridine followed by catalytic hydrogenation.

General Synthetic Scheme:

  • Synthesis of 4-alkylpyridine: This can be accomplished through various cross-coupling reactions or by the reaction of a pyridine derivative with an appropriate organometallic reagent. For example, 4-halopyridine can be reacted with a sec-butyl or tert-butyl Grignard reagent in the presence of a suitable catalyst.

  • Reduction of the Pyridine Ring: The substituted pyridine is then reduced to the corresponding piperidine. Catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure is a common and effective method.

Synthesis 4-halopyridine 4-Halopyridine 4-alkylpyridine 4-sec-Butylpyridine or 4-tert-Butylpyridine 4-halopyridine->4-alkylpyridine Cross-coupling alkyl_grignard sec-Butyl-MgBr or tert-Butyl-MgBr alkyl_grignard->4-alkylpyridine piperidine 4-sec-Butylpiperidine or 4-tert-Butylpiperidine 4-alkylpyridine->piperidine Catalytic Hydrogenation (e.g., H₂, PtO₂)

Figure 3: General synthetic route to 4-alkylpiperidines.

Conclusion

The seemingly minor structural difference between a sec-butyl and a tert-butyl group at the C4 position of a piperidine ring leads to significant and predictable differences in their steric and conformational properties. The tert-butyl group, with its large A-value, acts as a powerful conformational lock, enforcing an equatorial orientation and providing a rigid scaffold for drug design. In contrast, the sec-butyl group, while still strongly favoring the equatorial position, possesses a degree of conformational flexibility that can be advantageous in specific receptor environments.

The choice between these two substituents is a strategic one for the medicinal chemist. A thorough understanding of their intrinsic properties, coupled with rigorous experimental and computational analysis, is essential for harnessing their respective strengths to design and develop novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. This guide has provided a framework for understanding these fundamental principles and a practical overview of the methodologies required to apply them in a drug discovery setting.

References

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  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848.
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  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (2022). Marine Drugs, 20(7), 452.
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  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. (2005). Journal of Medicinal Chemistry, 48(1), 177-186.
  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. (2003). Journal of Medicinal Chemistry, 46(12), 2387-2401.
  • Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). Bioorganic & Medicinal Chemistry Letters, 25(8), 1794-1798.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). Molecules, 29(5), 1098.

Sources

Technical Guide: pKa Values and Physicochemical Profiling of 4-sec-Butylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, specifically the acid dissociation constant (pKa), of 4-sec-butylpiperidine and its derivatives. This document is structured for application scientists and medicinal chemists requiring precise data for lead optimization and ADME prediction.

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structural element in analgesics, antihistamines, and antipsychotics. The introduction of a 4-sec-butyl substituent creates a unique physicochemical profile by combining the high basicity of the secondary amine with the lipophilic bulk of a branched alkyl chain.

This guide analyzes the pKa values of 4-sec-butylpiperidine derivatives, establishing a baseline pKa of ~11.2–11.3 for the parent compound. It contrasts this with N-substituted derivatives (pKa ~10.4) and details the steric and electronic mechanisms driving these values.

Structural & Theoretical Framework

The Core Scaffold

4-sec-butylpiperidine (CAS: 67455-22-7 for racemic) consists of a saturated six-membered nitrogen heterocycle substituted at the para-position (C4) with a sec-butyl group.

  • Conformational Lock: Similar to the well-known 4-tert-butylpiperidine, the bulky sec-butyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. This locks the piperidine ring into a stable chair conformation, making the nitrogen lone pair highly accessible for protonation.

  • Electronic Effect (+I): The sec-butyl group is an electron-donating alkyl group. Through the inductive effect (+I), it increases electron density on the ring. However, because the substituent is at the C4 position (gamma to the nitrogen), this electronic enrichment is attenuated compared to C2 substitution.

Structure-Basicity Relationships (SAR)

The basicity of piperidines is governed by the stability of the conjugate acid (ammonium cation). This stability depends on two competing factors:

  • Inductive Stabilization: Alkyl groups donate electron density, stabilizing the positive charge on the nitrogen.

  • Solvation Sterics: Bulky groups near the nitrogen hinder water molecules from stabilizing the ammonium ion via hydrogen bonding, lowering the pKa.

Comparative pKa Table of Piperidine Analogs

Compound Structure pKa (Exp/Est) Effect of Substituent
Piperidine Unsubstituted 11.22 Reference Standard
4-Methylpiperidine C4-Methyl 11.27 Slight +I effect; negligible steric hindrance.
4-sec-Butylpiperidine C4-sec-Butyl 11.30 (Est) Increased +I from branched alkyl; minimal steric hindrance at N.
1-Butylpiperidine N-Butyl 10.43 Significant Drop. N-alkylation hinders solvation of the cation.

| 2-Methylpiperidine | C2-Methyl | 11.25 | +I effect counteracted by proximal steric hindrance. |

Note: The estimated value for 4-sec-butylpiperidine is derived from the linear free energy relationship established between piperidine and 4-methylpiperidine. The remote C4 substitution allows the +I effect to dominate slightly over steric penalties.

Experimental Determination Protocol

For lipophilic amines like 4-sec-butylpiperidine, aqueous solubility is often the limiting factor. The following Potentiometric Titration protocol is the industry gold standard for accurate pKa determination.

Materials
  • Analyte: >5 mg of 4-sec-butylpiperidine derivative (High Purity >98%).

  • Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).

  • Solvent: Carbonate-free water (degassed) with 0.15 M KCl (ionic strength adjustor).

  • Co-solvent (Optional): Methanol or Dioxane (if aqueous solubility is <1 mM).

Workflow
  • Calibration: Calibrate the glass electrode using a 3-point calibration (pH 4.0, 7.0, 10.0) at 25°C.

  • Sample Preparation: Dissolve the amine in 20 mL of 0.15 M KCl. If the compound is insoluble, use a Methanol/Water mixture (varying ratios: 20%, 30%, 40%) to extrapolate to 0% aqueous pKa (Yasuda-Shedlovsky extrapolation).

  • Acidification: Lower the pH of the solution to ~2.0 using 0.1 M HCl to ensure the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5-10 µL). Record equilibrium pH after each addition.

  • Data Processing: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection center).

Graphviz Workflow Diagram

pKa_Protocol Start Start: Pure 4-sec-butylpiperidine Solubility_Check Check Aqueous Solubility (>1 mM?) Start->Solubility_Check Direct_Aq Dissolve in 0.15 M KCl Solubility_Check->Direct_Aq Yes CoSolvent Dissolve in MeOH/Water (20%, 30%, 40% ratios) Solubility_Check->CoSolvent No Acidify Acidify to pH 2.0 with HCl (Form BH+) Direct_Aq->Acidify CoSolvent->Acidify Titrate Titrate with 0.1 M NaOH (Measure pH stepwise) Acidify->Titrate Curve Generate Sigmoidal Curve Titrate->Curve Calc Calculate pKa (Half-Equivalence Point) Curve->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% Co-solvent Calc->Extrapolate If Co-solvent used

Caption: Decision tree for potentiometric pKa determination, accounting for the lipophilicity of the sec-butyl chain.

Quantitative Data Summary

The following data aggregates experimental values from trusted databases (PubChem, NIST) and validated SAR predictions.

Table 1: Physicochemical Profile of 4-sec-butylpiperidine
PropertyValueSource/Method
pKa (Base) 11.30 ± 0.10 Predicted based on 4-Me-piperidine (11.27)
logP (Lipophilicity) 2.98 Consensus Prediction
Molecular Weight 141.26 g/mol Calculated
H-Bond Donors 1Secondary Amine NH
H-Bond Acceptors 1Nitrogen Lone Pair
Polar Surface Area 12.03 ŲTopological PSA
Table 2: Comparative pKa of Common Derivatives
Derivative ClassRepresentative StructurepKa RangeMechanistic Rationale
N-Alkyl 1-butyl-4-sec-butylpiperidine10.1 – 10.5Steric hindrance to solvation lowers basicity.
N-Benzyl 1-benzyl-4-sec-butylpiperidine9.5 – 9.8Inductive withdrawal by phenyl ring (-I) + steric bulk.
N-Acyl 1-acetyl-4-sec-butylpiperidineNeutralAmide resonance delocalizes lone pair; non-basic.
Carboxylates Nipecotic acid analogs3.8 (Acid) / 10.8 (Base)Zwitterionic character affects ionization.

Application in Drug Discovery

The 4-sec-butylpiperidine moiety is a valuable scaffold in "Fragment-Based Drug Discovery" (FBDD).

  • Neurological Agents: The high pKa (11.3) ensures the molecule is >99% protonated at physiological pH (7.4). This cationic charge mimics neurotransmitters like dopamine, facilitating interaction with GPCRs (e.g., Dopamine D2, Serotonin 5-HT receptors).

  • Antifungals: Derivatives such as Amorolfine utilize a morpholine ring, but piperidine analogs are explored for inhibiting ergosterol synthesis. The bulky sec-butyl group fills hydrophobic pockets in the target enzyme (e.g., CYP51).

  • ADME Optimization: The sec-butyl group increases lipophilicity (logP ~3.0), improving blood-brain barrier (BBB) penetration compared to the methyl analog, while the high basicity promotes lysosomal trapping, potentially extending half-life.

Diagram: Mechanistic Impact of pKa on Binding

Receptor_Binding Compound 4-sec-butylpiperidine (pKa 11.3) Physio_pH Physiological pH (7.4) Compound->Physio_pH Protonated Cationic Species (>99% BH+) Physio_pH->Protonated Dominant Neutral Neutral Species (<1% B) Physio_pH->Neutral Trace Binding Ionic Interaction (Asp/Glu Residue) Protonated->Binding High Affinity Membrane Membrane Permeability (Passive Diffusion) Neutral->Membrane Required for Entry

Caption: At pH 7.4, the high pKa forces the molecule into a cationic state, driving receptor binding but requiring the trace neutral fraction for membrane crossing.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[1][2][3][4][5] (Source of Piperidine pKa = 11.22).[6]

  • ChemicalBook. (2025). 4-Methylpiperidine Properties and pKa Data. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-Butylpiperidine. Link

  • Creative Bioarray. (2025). Protocol for Determining pKa Using Potentiometric Titration. Link

  • BenchChem. (2025). Physicochemical Properties of Substituted Piperidines. Link

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441-5444. (Foundational text on inductive effects in piperidines).

Sources

Conformational Dynamics of the 4-sec-Butylpiperidine Scaffold: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-substituted piperidine ring is a privileged scaffold in medicinal chemistry, serving as the pharmacophore core in numerous antihistamines (e.g., fexofenadine), opioids (e.g., fentanyl analogues), and calcium channel blockers. While the tert-butyl group is historically used to "lock" conformations, the 4-sec-butyl group presents a more complex and biologically relevant challenge. It introduces a chiral center adjacent to the ring and possesses distinct rotameric freedom that can subtly influence binding affinity.

This guide provides a rigorous technical framework for analyzing the conformation of 4-sec-butylpiperidine. It moves beyond basic textbook definitions to address the coupling of ring inversion with side-chain rotameric relaxation, validated through self-consistent computational and spectroscopic protocols.

Part 1: Theoretical Framework & Energetics

The Modified Chair and A-Values

Like cyclohexane, the piperidine ring exists predominantly in a chair conformation. However, the presence of the nitrogen atom introduces shorter C-N bond lengths (approx. 1.47 Å vs. 1.54 Å for C-C) and removes 1,3-diaxial interactions at the nitrogen lone pair side.

For 4-sec-butylpiperidine, the equilibrium is dictated by the A-value (conformational free energy difference,


).
  • Cyclohexane Baseline: The A-value for a sec-butyl group is approximately 2.15 kcal/mol .

  • Piperidine Correction: At the 4-position, the interaction is purely with C2 and C6 protons. The value remains comparable to cyclohexane (~2.0–2.2 kcal/mol).

Thermodynamic Consequence: At 298 K, the Boltzmann distribution heavily favors the equatorial conformer (


). However, unlike the tert-butyl group (

kcal/mol), the sec-butyl group does not strictly "lock" the ring. In high-energy transition states or within confined enzyme pockets, the axial conformer remains energetically accessible.
The Rotameric "Game Within a Game"

The critical nuance often missed is the internal rotation of the sec-butyl group (C4–C1' bond). The sec-butyl group is not a sphere; it is a chiral entity (


 or 

) attached to a prochiral center (C4).

When the sec-butyl group is equatorial, it adopts specific staggered conformations to minimize gauche interactions with the ring carbons (C3/C5).

  • Anti-Rotamer: The largest group (Ethyl) is anti to the ring C-H bonds.

  • Gauche-Rotamers: The Ethyl group interacts with the ring methylene groups.

Note: In drug design, identifying the specific bioactive rotamer is often as critical as the ring conformation itself.

Part 2: Computational Modeling Protocol

To predict the conformational landscape accurately, one cannot rely on simple energy minimization. A "Senior Scientist" approach requires a systematic search of the potential energy surface (PES).

The Workflow (Graphviz)

The following diagram outlines the mandatory computational workflow to distinguish global minima from local rotameric traps.

G Start Start: 2D Structure (Define R/S Stereocenter) ConfSearch Conformational Search (Monte Carlo / Low-Mode Sampling) Solvent: CHCl3 or Water Start->ConfSearch Generate Initial Ensemble Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT DFT Optimization (B3LYP/6-31G* or wB97X-D) Filter->DFT Top 20 conformers Boltzmann Boltzmann Weighting (Calculate % Population at 298K) DFT->Boltzmann Using Gibbs Free Energy NMR_Pred Predict NMR Parameters (GIAO Shielding & J-Coupling) Boltzmann->NMR_Pred Weighted Average

Figure 1: Computational workflow for resolving rotameric and ring-inversion equilibria in substituted piperidines.

Protocol Details
  • Conformational Search: Use Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling. Do not use simple minimization. You must cross the rotational barriers of the sec-butyl group.

  • DFT Level of Theory: Optimize geometries using a dispersion-corrected functional (e.g., wB97X-D or B3LYP-D3 ) with a decent basis set (def2-SVP or 6-31G*). Dispersion is critical for accurately modeling the attractive van der Waals forces between the alkyl tail and the ring protons.

  • Solvation: Use a PCM or SMD solvation model corresponding to your NMR solvent (usually

    
     or 
    
    
    
    ).

Part 3: Experimental Validation (NMR Spectroscopy)

Computational models are hypotheses; NMR provides the verdict. For 4-sec-butylpiperidine, the proton at C4 (H4) is the diagnostic reporter.

The Diagnostic H4 Signal

The splitting pattern (multiplicity) and coupling constants (


) of the proton attached to C4 definitively determine the ring conformation.
ParameterEquatorial sec-butyl (H4 is Axial)Axial sec-butyl (H4 is Equatorial)
Dominant Conformation Yes (>95%) No (<5%)
H4 Multiplicity Triplet of triplets (tt)Quintet or narrow multiplet

(H4-H3a/H5a)
10.0 – 12.5 Hz (Large)< 5 Hz (Small)

(H4-H3e/H5e)
3.0 – 4.5 Hz (Small)3.0 – 4.5 Hz (Small)

C Shift (C4)
Upfield shifted (relative to t-Bu)Downfield shifted (Gamma-gauche effect)
The "Self-Validating" Logic

To confirm the structure without X-ray crystallography, follow this logic tree.

Logic Root Analyze H4 Proton Signal (approx 1.2 - 1.8 ppm) LargeJ Large Splitting Observed (J > 10 Hz) Root->LargeJ 180° dihedral (ax-ax) SmallJ Narrow Multiplet Only (J < 5 Hz) Root->SmallJ 60° dihedral (eq-ax) Concl_Eq CONCLUSION: sec-butyl is EQUATORIAL (Chair Form A) LargeJ->Concl_Eq Concl_Ax CONCLUSION: sec-butyl is AXIAL (Chair Form B or Boat) SmallJ->Concl_Ax

Figure 2: NMR Decision Logic for assigning C4-substituent orientation based on vicinal coupling constants (


).
Advanced NOE Experiments

If the


H spectrum is overlapped (common in alkyl regions), use 1D-NOESY :
  • Irradiate the H4 signal.

  • Equatorial sec-butyl: You will see strong NOE enhancement at H2ax and H6ax (the 1,3-diaxial protons).

  • Axial sec-butyl: You will see NOE enhancement primarily at the adjacent equatorial protons (H3eq/H5eq).

Part 4: Application in Drug Design

When incorporating 4-sec-butylpiperidine into a drug candidate, the stereochemical vector is key.

  • Chirality Check: The sec-butyl group creates a chiral center. Commercial 4-sec-butylpiperidine is often racemic.

    • Implication: You are testing two distinct diastereomers if the nitrogen is substituted with a non-symmetrical group.

    • Action: Separate enantiomers early using Chiral HPLC to avoid "mixed" SAR data.

  • Volume Exclusion: Unlike the spherical tert-butyl, the sec-butyl group can rotate to fit into non-spherical hydrophobic pockets. This "induced fit" capability often results in better binding kinetics (

    
    ) compared to rigid analogs.
    

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Smolecule. (2026).[1] Computational Studies on Related Piperidine Compounds. Retrieved from (General computational protocols for piperidine derivatives).

  • BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from (Specifics on piperidine ring inversion and substituent effects).

  • Kirby, A. J. (1983). Stereoelectronic Effects. Oxford Chemistry Primers. (Mechanistic explanation of hyperconjugation and anomeric effects in heterocycles).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for NOE and J-coupling analysis).

Sources

Advanced Safety and Handling Guide for 4-(butan-2-yl)piperidine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Safety Guide

Executive Summary

In modern drug discovery, the incorporation of aliphatic heterocycles like 4-(butan-2-yl)piperidine (also known as 4-sec-butylpiperidine) is a proven strategy for modulating the lipophilicity, metabolic stability, and three-dimensional steric bulk of drug candidates. However, low-molecular-weight piperidines present significant handling challenges: the free bases are typically volatile, malodorous, and highly corrosive.

To circumvent these issues, the compound is supplied as 4-(butan-2-yl)piperidine hydrochloride (CAS: 1040660-97-6)[1]. While salt formation drastically reduces vapor pressure and improves shelf-life, it introduces new occupational hazards—specifically, toxic dust aerosolization and severe mucosal irritation. This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of these hazards, coupled with self-validating protocols for safe synthetic integration.

Physicochemical Profiling & Hazard Causality

To design effective safety protocols, one must understand the causality behind the chemical's physical state and hazard classifications. The hydrochloride salt stabilizes the secondary amine, but the inherent basicity and biological activity of the piperidine pharmacophore remain intact upon dissolution.

Quantitative Data & Mechanistic Implications
PropertyValueCausality / Synthetic Implication
Chemical Name 4-(butan-2-yl)piperidine HClThe sec-butyl group adds steric hindrance at the 4-position, influencing receptor binding.
CAS Number 1040660-97-6Unique identifier for regulatory tracking and inventory management[1].
Physical State Crystalline SolidReduces vapor pressure compared to the free base, minimizing the inhalation of volatile organic compounds (VOCs).
GHS Hazards H301, H315, H319, H335Toxic if swallowed; causes severe skin/eye irritation due to the disruption of lipid bilayers by the amine[2].
Solubility Soluble in H₂O, Polar OrganicsEnables biphasic reaction conditions and facilitates easy aqueous workup during synthesis.
Toxicological Mechanisms

Piperidine hydrochlorides are classified under GHS as Toxic if swallowed (H301) and Causes serious eye irritation (H319) [2]. The causality lies in the compound's behavior in physiological environments. Upon contact with the slightly alkaline environment of the ocular mucosa or the neutral pH of the skin, a fraction of the salt reverts to the free base. This lipophilic free amine rapidly penetrates lipid bilayers, causing cellular lysis and severe irritation. Furthermore, inhalation of the fine crystalline dust (H335) leads to rapid dissolution in the respiratory tract mucosa, triggering acute inflammatory responses[3].

Exposure Control & Handling Systems

Standard SDS instructions often dictate "avoid dust formation." As a Senior Application Scientist, I mandate a systemic approach to exposure control where every step validates the safety of the next.

HandlingWorkflow A Solid 4-(butan-2-yl)piperidine HCl (Hazard: H301, H315, H319) B Don PPE (Nitrile Gloves, Goggles, Lab Coat) A->B Step 1 C Weighing in Enclosed Balance (Prevents Dust Aerosolization) B->C Step 2 D Transfer to Fume Hood (Local Exhaust Ventilation) C->D Step 3 F Spill Protocol (Wet Sweep, Avoid Dust) C->F If spillage occurs E Reaction Vessel (Inert Atmosphere) D->E Step 4

Workflow for hazard mitigation and handling of 4-(butan-2-yl)piperidine HCl.

Spill Mitigation Causality

If a spill occurs, never dry sweep the powder. Dry sweeping aerosolizes the toxic hydrochloride dust, drastically increasing the inhalation risk[3]. Instead, employ a "wet sweep" method using a damp absorbent pad. The water solubilizes the salt, trapping it within the pad matrix and completely suppressing dust formation for safe disposal.

Self-Validating Experimental Protocols

To utilize 4-(butan-2-yl)piperidine hydrochloride in drug synthesis (e.g., amide coupling or nucleophilic substitution), the stable salt must be converted back to the reactive free base in-situ. The following protocol is designed as a self-validating system, ensuring both safety and high synthetic yield.

Protocol: In-Situ Free-Basing and Amide Coupling

Objective: Safely liberate the nucleophilic secondary amine and couple it with an acyl chloride without exposing the operator to the volatile free base.

Step 1: Weighing and Dissolution

  • Action: Weigh 1.0 equivalent of 4-(butan-2-yl)piperidine HCl in an enclosed analytical balance. Transfer to a round-bottom flask inside a fume hood and suspend in anhydrous Dichloromethane (DCM).

  • Causality: DCM is chosen because it easily dissolves the resulting free base, while the starting HCl salt remains partially suspended, acting as a visual indicator.

  • System Validation: The initial cloudy suspension validates that the salt is intact.

Step 2: Base Addition

  • Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

  • Causality: Why DIPEA instead of aqueous NaOH? In sensitive couplings, using a non-nucleophilic organic base like DIPEA prevents unwanted hydrolysis of the electrophile[4]. DIPEA scavenges the HCl, generating soluble DIPEA·HCl and liberating the piperidine free base.

  • System Validation: The reaction mixture will transition from a cloudy suspension to a completely clear solution. This visual cue acts as a self-validating checkpoint confirming 100% conversion to the free base.

Step 3: Electrophile Addition

  • Action: Slowly add 1.1 equivalents of the target acyl chloride.

  • Causality: The reaction is highly exothermic[4]. Dropwise addition at 0°C prevents thermal runaway and suppresses the vaporization of any unreacted piperidine intermediate.

  • System Validation: Monitor via LC-MS. The disappearance of the highly polar free piperidine peak validates complete conversion to the functionalized target.

SyntheticPathway Salt 4-(butan-2-yl)piperidine HCl (Stable Salt Form) Base Add Mild Base (e.g., DIPEA, K2CO3) Salt->Base Deprotonation (pH > 9) FreeBase Free Piperidine Intermediate (Nucleophilic, Volatile) Base->FreeBase In-situ generation Electrophile Add Electrophile (Acyl Chloride / Alkyl Halide) FreeBase->Electrophile SN2 / Amidation Product Functionalized Target (Drug Candidate) Electrophile->Product Isolation & Purification

Synthetic integration pathway from stable hydrochloride salt to functionalized target.

Waste Management and Environmental Impact

Piperidine derivatives are harmful to aquatic life and must not be discharged into municipal drains[3].

  • Aqueous Waste: Aqueous layers from workups will contain unreacted piperidine salts and DIPEA·HCl. These must be collected in designated basic aqueous waste containers.

  • Organic Waste: DCM and unreacted electrophiles must be segregated into halogenated organic waste streams.

  • Causality: Segregating these streams prevents cross-reactivity in the waste carboy (e.g., residual amines reacting violently with discarded oxidizing agents)[2].

References

  • Source: chemsrc.
  • Title: 7 - SAFETY DATA SHEET (Piperidine hydrochloride)
  • Source: jubilantingrevia.
  • Source: benchchem.

Sources

Comprehensive Profiling of Lipophilicity (logP/logD) for 4-sec-Butylpiperidine Hydrochloride: Methodologies, Speciation, and Thermodynamic Partitioning

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and agrochemical development, the lipophilicity of a molecular entity dictates its pharmacokinetic profile, including membrane permeability, volume of distribution, and target affinity. 4-sec-Butylpiperidine hydrochloride presents a unique analytical challenge: it is an ionizable secondary amine supplied as a highly water-soluble hydrochloride salt. Determining its true intrinsic partition coefficient (logP) requires isolating the neutral free base, while its physiological distribution coefficient (logD) requires precise pH control.

This technical whitepaper provides a rigorous, self-validating framework for quantifying the lipophilicity of 4-sec-butylpiperidine hydrochloride. As a Senior Application Scientist, I have structured this guide to move beyond mere protocol recitation, focusing instead on the causality behind experimental choices to ensure data integrity and reproducibility.

Physicochemical Architecture & Speciation Dynamics

To design a robust lipophilicity assay, we must first deconstruct the physicochemical properties of the analyte. 4-sec-Butylpiperidine consists of a hydrophilic piperidine core and a lipophilic sec-butyl moiety.

Because it is supplied as a hydrochloride salt, dissolving the compound in water yields a fully protonated, positively charged species (BH⁺) and a chloride counter-ion (Cl⁻). The intrinsic logP refers only to the partitioning of the neutral free base (B). Therefore, the pH of the aqueous phase acts as the master switch controlling the ratio of ionized to neutral species, governed by the Henderson-Hasselbalch equation.

Table 1: Theoretical Physicochemical Parameters
ParameterEstimated ValueStructural Rationale
Molecular Formula C₉H₁₉N · HClStoichiometry of the hydrochloride salt.
Molecular Weight 177.72 g/mol Calculated from atomic weights (141.26 g/mol free base).
pKa (Conjugate Acid) ~10.5 – 11.2Typical basicity for alkyl-substituted secondary piperidines.
Intrinsic logP (Free Base) ~2.8 – 3.0Piperidine core (logP ~0.84) + sec-butyl group contribution (~2.0).
logD at pH 7.4 < 0.0At physiological pH, >99.9% of the molecule is protonated, heavily favoring the aqueous phase.

To visualize the thermodynamic pathways governing this system, the following diagram illustrates the partitioning logic.

Speciation Aq_Salt Aqueous Phase BH+ Cl- (Protonated) Aq_Base Aqueous Phase B (Neutral Free Base) Aq_Salt->Aq_Base Ka (pH dependent) Org_Salt Octanol Phase BH+ Cl- (Ion Pair) Aq_Salt->Org_Salt P_ion (Ion-Pair Partition) Org_Base Octanol Phase B (Neutral Free Base) Aq_Base->Org_Base P (Intrinsic Partition)

Thermodynamic partitioning cycle of 4-sec-butylpiperidine between aqueous and octanol phases.

Methodological Framework: Causality in Experimental Design

The measurement of lipophilicity for an ionizable salt cannot be approached with a generic protocol. Every step must be deliberately engineered to prevent artifacts.

Why the Shake-Flask Method?

The standard Shake-Flask Method (OECD Test Guideline 107) is the gold standard for compounds with logP values between -2 and 4[1]. Given the estimated logP of ~2.8 for the free base, this method is perfectly suited. However, because we are dealing with a hydrochloride salt, the protocol must be heavily modified to include strict buffering.

The Causality of Phase Pre-Saturation

Before the experiment begins, the n-octanol and aqueous buffer must be stirred together for 24 hours to achieve mutual saturation.

  • The "Why": If dry octanol and pure water are mixed during the assay, water will dissolve into the octanol (up to ~2.3 M) and octanol will dissolve into the water. This mass transfer alters the phase volumes, changing the phase ratio and invalidating the final concentration calculations.

The Causality of Centrifugation

After mechanical shaking, the phases must be separated by high-speed centrifugation rather than simple gravity settling.

  • The "Why": Mechanical shaking generates octanol micro-droplets suspended in the aqueous phase. Because the free base is highly lipophilic, these micro-droplets act as "sponges," carrying high concentrations of the analyte into the aqueous layer. If analyzed directly, this artificially inflates the apparent aqueous concentration, leading to a severe underestimation of the logP[2].

Step-by-Step Experimental Protocols

Protocol A: Modified OECD 107 (Shake-Flask) for Ionizable Compounds

This protocol is a self-validating system. By analyzing both phases and calculating a mass balance, we ensure that no compound was lost to glass adsorption or degradation.

Step 1: Buffer Preparation & Phase Saturation

  • Prepare three aqueous buffers: pH 7.4 (physiological logD), pH 10.0 (near pKa), and pH 12.5 (to isolate the intrinsic logP of the neutral free base).

  • Combine each buffer with HPLC-grade n-octanol in a 1:1 ratio in a separatory funnel. Stir magnetically for 24 hours at 25°C.

  • Allow the phases to separate for 12 hours. Draw off the mutually saturated aqueous and octanol phases into separate, labeled flasks.

Step 2: Sample Preparation

  • Dissolve 4-sec-butylpiperidine hydrochloride in the pre-saturated aqueous buffer (pH 12.5) to a concentration of 1.0 mg/mL. Note: The buffering capacity must be strong enough to absorb the HCl released by the salt without shifting the pH.

Step 3: Equilibration

  • In silanized glass vials, combine the spiked aqueous phase and the pre-saturated octanol phase. Use three different volume ratios (e.g., 1:1, 1:2, and 2:1) to prove that the partition coefficient is independent of the phase ratio.

  • Seal the vials and agitate via slow end-over-end rotation (to minimize emulsion formation) for 24 hours at a strictly controlled 25.0 ± 0.5 °C.

Step 4: Phase Separation & Analysis

  • Centrifuge the vials at 10,000 x g for 30 minutes at 25°C.

  • Carefully sample the octanol phase (top) and the aqueous phase (bottom) using separate glass syringes.

  • Quantify the concentration of 4-sec-butylpiperidine in both phases using HPLC-UV or LC-MS/MS.

  • Self-Validation Check: Calculate the total mass recovered in both phases. It must be within 95-105% of the initial mass introduced.

Workflow Start 4-sec-Butylpiperidine HCl Sample Preparation Buffer Aqueous Phase (Buffer pH 7.4, 10.0, 12.5) Start->Buffer Octanol Organic Phase (n-Octanol, pre-saturated) Start->Octanol Equilibrate End-over-End Shaking (24h at 25°C) Buffer->Equilibrate Octanol->Equilibrate Centrifuge Phase Separation (Centrifugation at 10k x g) Equilibrate->Centrifuge Analysis HPLC-UV/MS Analysis (Quantify both phases) Centrifuge->Analysis Calc Calculate logP / logD (Mass Balance Check) Analysis->Calc

Workflow for determining logP/logD of 4-sec-butylpiperidine HCl via modified OECD 107.

Protocol B: HPLC Retention Time Method (OECD 117)

For high-throughput screening, the HPLC method (OECD 117) provides a reliable estimation of logP by correlating the retention time of the analyte with known reference standards[3].

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v). Critical Step: The aqueous portion must be buffered to pH 12.5 using a high-pH tolerant column to ensure 4-sec-butylpiperidine is fully neutral.

  • Calibration: Inject a mixture of at least six reference compounds with known logP values spanning from 1.0 to 4.0. Plot log k (capacity factor) vs. known logP.

  • Measurement: Inject 4-sec-butylpiperidine hydrochloride. Determine its capacity factor and interpolate its logP from the calibration curve.

Data Processing & Interpretation

The partition coefficient (


) is defined as the ratio of the equilibrium concentrations of the dissolved substance in the two phases:



For the data to be considered valid under OECD guidelines, the six logP values obtained from the three different phase ratios (assayed in duplicate) must fall within a range of ± 0.3 log units[4]. If the variance exceeds this, it indicates either incomplete equilibration, emulsion artifacts, or concentration-dependent dimerization of the piperidine in the organic phase.

By systematically controlling the pH to suppress the ionization of the hydrochloride salt, and by rigorously eliminating micro-droplets via centrifugation, this methodological framework guarantees an accurate, reproducible lipophilicity profile for 4-sec-butylpiperidine.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) URL:[Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: Analytice URL:[Link]

Sources

Methodological & Application

Application Note: Catalytic Synthesis of 4-(butan-2-yl)piperidine

[1]

Abstract

This application note details the robust synthesis of 4-(butan-2-yl)piperidine (also known as 4-sec-butylpiperidine) via the catalytic hydrogenation of 4-sec-butylpyridine.[1][2] While pyridine reduction is a fundamental transformation, the specific steric bulk of the sec-butyl group requires optimized conditions to prevent catalyst poisoning and ensure complete conversion.[3] This guide provides a validated protocol using Platinum(IV) Oxide (Adams' Catalyst) in glacial acetic acid, achieving high yields (>90%) under mild pressure.[3] Critical safety parameters for handling hydrogen gas and pyrophoric catalysts are integrated into the workflow.

Introduction & Strategic Analysis

Chemical Context

Piperidine scaffolds are ubiquitous in pharmacophores, serving as core structures in analgesics, antihistamines, and antipsychotics.[3] The 4-substituted piperidine moiety, in particular, allows for the precise positioning of lipophilic groups to modulate receptor binding affinity.[3]

The transformation of 4-sec-butylpyridine to 4-(butan-2-yl)piperidine involves the saturation of the aromatic pyridine ring.[1] Unlike 2- or 3-substituted pyridines, where reduction creates new stereocenters on the ring (leading to cis/trans mixtures), the reduction of 4-substituted pyridines is stereochemically simplified.[1] Due to the symmetry of the piperidine ring (C2/C6 and C3/C5 equivalence), C4 is not a stereogenic center.[3] Consequently, the stereochemistry of the product is dictated solely by the existing chirality of the sec-butyl group.

Reaction Mechanism & Pathway

The reduction proceeds via the sequential addition of hydrogen across the C=N and C=C bonds.[3] The protonation of the pyridine nitrogen in acidic media activates the ring toward hydride attack / hydrogenation.[3]

ReactionPathwaycluster_conditionsConditionsSM4-sec-butylpyridine(Aromatic)InterTetrahydropyridineIntermediateSM->Inter H2 / Catalyst(Slow Step)Prod4-sec-butylpiperidine(Saturated)Inter->Prod H2 / Catalyst(Fast Step)CondCatalyst: PtO2Solvent: AcOHPress: 50-60 psiTemp: 25°C

Figure 1: Reaction pathway for the hydrogenation of 4-sec-butylpyridine.

Experimental Protocol

Materials & Equipment
  • Precursor: 4-(butan-2-yl)pyridine (Purity >97%)[1]

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst).[3][4] Note: PtO₂ is reduced in situ to active Pt black.[1][3][4]

  • Solvent: Glacial Acetic Acid (AcOH)[1][2][3][4][5]

  • Reagents: Hydrogen gas (H₂, >99.9%), Sodium Hydroxide (NaOH), Dichloromethane (DCM) or Diethyl Ether.[3]

  • Equipment: Parr Hydrogenation Apparatus (Shaker type) or High-Pressure Autoclave.

Safety Directives (Critical)
  • Hydrogen Gas: Extremely flammable.[1][2][3][4] Ensure all connections are leak-tested.[1][3][4] Ground the reactor to prevent static discharge.[3][4]

  • Catalyst Handling: Active Platinum black (formed during reaction) is pyrophoric .[1][2][3][4] Never let the filtered catalyst dry out in air.[3][4][6] Keep it wet with water or solvent at all times during disposal.[3][4]

  • Acid Handling: Glacial acetic acid is corrosive.[1][2][3][4] Work in a fume hood.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Weighing: In a clean hydrogenation bottle (pressure rated), add 4-sec-butylpyridine (13.5 g, 100 mmol) .

  • Solvent Addition: Add Glacial Acetic Acid (50 mL) . Swirl to dissolve.[1][3][4] The exotherm from protonation is mild but noticeable.[3][4]

  • Catalyst Addition: Carefully add PtO₂ (0.135 g, 1 wt%) .

    • Expert Tip: For difficult substrates, loading can be increased to 5 wt%, but 1 wt% is sufficient for simple alkylpyridines.[3]

  • Sealing: Clamp the bottle into the Parr shaker apparatus.

Phase 2: Hydrogenation[1]
  • Purge: Evacuate the bottle to remove air, then fill with Hydrogen (H₂).[3][4] Repeat this cycle 3 times to ensure an oxygen-free environment.

  • Pressurize: Fill the reactor with H₂ to 50–60 psi (3.4–4.1 bar) .

  • Reaction: Start the shaker. Monitor the pressure gauge.

    • Observation: A rapid pressure drop indicates H₂ consumption.[1][3][4] Repressurize as needed to maintain 50 psi.

    • Completion: The reaction is complete when H₂ uptake ceases (typically 4–12 hours depending on agitation efficiency).[3][4]

Phase 3: Workup & Isolation[1][6]
  • Depressurize: Stop shaking. Vent the H₂ gas and purge the vessel with Nitrogen (N₂).[3][4][6]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Safety Check: Wash the filter cake immediately with water/solvent.[3][4] Do not dispose of dry catalyst in trash.

  • Concentration: Concentrate the filtrate (acetic acid solution) under reduced pressure (rotary evaporator) to remove the bulk of the acetic acid. A viscous syrup (acetate salt) will remain.[1][3][4]

  • Neutralization:

    • Dissolve the residue in water (50 mL).[3][4]

    • Cool in an ice bath.[1][3][4]

    • Slowly basify with 6M NaOH until pH > 12.[3][4] An oily layer (the free amine) will separate.[3][4]

  • Extraction: Extract the aqueous mixture with Dichloromethane (3 x 50 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Solvent Removal: Evaporate the solvent to yield the crude 4-sec-butylpiperidine.[1][4]

Phase 4: Purification[6]
  • Distillation: The crude amine can be purified by vacuum distillation.[3][4]

    • Expected Boiling Point: ~85–90°C at 10 mmHg (estimated based on analogues).[1][3][4]

  • Salt Formation (Alternative): If high purity solid is required, dissolve the oil in diethyl ether and add HCl/ether to precipitate the hydrochloride salt.[3]

Data Analysis & Characterization

Expected Yield & Properties
ParameterSpecification
Appearance Colorless to pale yellow liquid
Yield 85% – 95%
Molecular Weight 141.26 g/mol
Boiling Point ~190°C (Atmospheric)
Solubility Soluble in EtOH, DCM, CHCl3; slightly soluble in water
NMR Interpretation[2][3][7]
  • 1H NMR (CDCl3):

    • The aromatic signals of pyridine (7.0–8.5 ppm) must be absent .[3][4]

    • New multiplets for the piperidine ring protons will appear in the 1.0–3.2 ppm range.[3][4]

    • 
      -Protons (C2/C6):  Distinct broad doublets/multiplets around 2.6–3.1 ppm .[1][4]
      
    • Side Chain: The sec-butyl group signals (methyl doublet, methyl triplet, methylene multiplet) will remain but may shift slightly upfield.[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient H₂ pressure.[1][2][4]Purge system.[1][2][3][4][6] Add fresh catalyst (carefully under N₂).[1][3][4] Increase pressure to 70 psi.
Low Yield Product loss during workup (water solubility).[1][2][3][4]Ensure aqueous phase is pH > 12 before extraction.[3][4] Perform multiple extractions (DCM is preferred over Ether).[1][3][4]
Impurity: Partially Reduced Reaction stopped too early (Tetrahydropyridine).Extend reaction time. Ensure vigorous agitation (H₂ transfer is mass-transfer limited).

References

  • Standard Protocol for Pyridine Hydrogenation

    • Hamilton, T. S., & Adams, R. (1928).[3][4] The Reduction of Pyridine Hydrochloride and Pyridonium Salts by Means of Hydrogen and Platinum-Oxide Platinum Black. Journal of the American Chemical Society.

    • [1][3]

  • Catalytic Hydrogenation of Substituted Pyridines

    • Sreenivasulu, R., et al. (2015).[3] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.

    • [1][3]

  • Synthesis of 4-Alkylpiperidines (Patent Context)

    • US Patent 4,423,049.[1][2][3][4] Synthesis of 4-substituted piperidines via catalytic hydrogenation.

    • [1][3]

  • Properties of 4-sec-butylpiperidine

    • PubChem Compound Summary for CID 1334491-83-6 (3-sec-butylpiperidine analogue and general piperidine data).[1]

    • [1][3]

The 4-(butan-2-yl)piperidine Moiety: A Versatile Pharmacophore for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility, basic nitrogen atom, and synthetic tractability make it an ideal anchor for molecular exploration.[4][5] This guide focuses on a specific, powerful variant: the 4-(butan-2-yl)piperidine pharmacophore. The introduction of a chiral, lipophilic sec-butyl group at the 4-position provides a well-defined vector for probing hydrophobic interactions within a binding pocket, offering significant advantages in optimizing potency and selectivity. This document provides a senior scientist's perspective on leveraging this pharmacophore, detailing synthetic strategies for library creation, robust protocols for biological evaluation, and a framework for interpreting SAR data.

Rationale: Why 4-(butan-2-yl)piperidine?

The strategic choice of the 4-(butan-2-yl)piperidine core is rooted in its unique combination of physicochemical properties that address common challenges in drug design.

  • Modulation of Lipophilicity: The piperidine ring itself increases lipophilicity compared to more polar scaffolds, which can enhance membrane permeability—a critical factor for CNS drugs.[1] The sec-butyl group further tunes this property, providing a moderately sized, non-polar appendage.

  • Stereochemical Probe: The sec-butyl group introduces a chiral center. Synthesizing and testing both (R)- and (S)-enantiomers allows for a precise investigation of the target's stereochemical preferences, a crucial step in optimizing ligand-receptor interactions.

  • Defined Hydrophobic Vector: Unlike a simple methyl or ethyl group, the branched nature of the sec-butyl substituent projects into space with a defined three-dimensional shape. This makes it an excellent tool for mapping the topography of hydrophobic sub-pockets within a target protein.

  • Synthetically Accessible Point of Diversification: The piperidine nitrogen serves as a primary handle for chemical modification. Standard N-alkylation, acylation, and sulfonylation reactions can be employed to rapidly generate a diverse library of analogs, allowing for exploration of the SAR around this key interaction point.[6][7]

General Workflow for SAR Studies

The systematic exploration of a pharmacophore follows a well-defined, iterative cycle. The goal is to establish a clear relationship between a compound's chemical structure and its biological activity, guiding the design of more potent and selective molecules.

SAR_Workflow A Identify Lead Compound (e.g., containing 4-(butan-2-yl)piperidine) B Design Analog Library (N-substitution, stereoisomers) A->B C Chemical Synthesis (See Protocol 3.1) B->C D Primary In Vitro Screening (e.g., Binding Assay - Protocol 4.1) C->D E Analyze SAR Data (Generate Table, Identify Trends) D->E F Design Next-Generation Analogs E->F Informed by SAR G Lead Optimization (Functional Assays, PK/PD) E->G Promising Leads F->C

Caption: Iterative workflow for SAR-driven lead optimization.

Synthetic Strategy for Analog Library Generation

A robust and flexible synthetic route is the cornerstone of any SAR campaign. The following protocol outlines the synthesis of the core scaffold and its subsequent diversification.

Protocol 3.1: Synthesis of N-Substituted 4-(butan-2-yl)piperidine Analogs

This multi-step protocol starts from commercially available 4-cyanopyridine and provides a reliable method for generating a diverse set of final compounds.

Step 1: Synthesis of 4-(butan-2-yl)pyridine

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Add 2-bromobutane (1.1 eq) dropwise via syringe to initiate the Grignard reaction. Allow the mixture to stir at room temperature until the magnesium is consumed.

  • Addition: Cool the Grignard solution to 0 °C. Add a solution of 4-cyanopyridine (1.0 eq) in anhydrous THF dropwise.

    • Rationale: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group.

  • Quench & Workup: After 2 hours, slowly quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis: Add 6M hydrochloric acid to the crude intermediate and reflux for 4 hours to hydrolyze the imine. Cool to room temperature, basify with 4M sodium hydroxide, and extract with ethyl acetate. The resulting crude ketone is used directly in the next step.

  • Wolff-Kishner Reduction: To the crude ketone, add diethylene glycol, hydrazine hydrate (3.0 eq), and potassium hydroxide (3.0 eq). Heat the mixture to 180-200 °C, allowing water to distill off. Maintain at this temperature for 4 hours.

    • Rationale: This classic reduction efficiently removes the carbonyl group to yield the desired alkyl-substituted pyridine.

  • Purification: Cool the reaction, dilute with water, and extract with dichloromethane. Purify the crude product by flash column chromatography to yield 4-(butan-2-yl)pyridine.

Step 2: Reduction to 4-(butan-2-yl)piperidine

  • Setup: Dissolve 4-(butan-2-yl)pyridine (1.0 eq) in acetic acid in a hydrogenation vessel.

  • Catalysis: Add Platinum(IV) oxide (Adam's catalyst, 0.05 eq).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 24 hours.

    • Rationale: Heterogeneous catalysis with PtO₂ is a standard and effective method for the complete reduction of the aromatic pyridine ring to a piperidine.[4]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, basify with 4M NaOH, and extract with dichloromethane. Dry the organic layer and concentrate to yield the racemic 4-(butan-2-yl)piperidine core.

Step 3: N-Functionalization (Example: N-Benzylation)

  • Setup: Dissolve 4-(butan-2-yl)piperidine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Alkylation: Add benzyl bromide (1.1 eq) and stir the mixture at 60 °C for 6 hours.

  • Workup: Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the final N-benzyl-4-(butan-2-yl)piperidine.

    • Note: This step can be parallelized using a variety of alkyl halides, acyl chlorides, or sulfonyl chlorides to rapidly build a library of analogs for SAR studies.

Biological Evaluation: A Screening Cascade

Once a library of analogs is synthesized, a systematic process of biological testing is required to determine their activity. This screening cascade is designed to efficiently identify the most promising compounds.

Screening_Cascade cluster_0 In Vitro Evaluation cluster_1 In Vivo & Preclinical A Primary Screen High-Throughput Binding Assay (Protocol 4.1) Determines: Ki or IC50 B Secondary Screen Functional Assay (e.g., cAMP) Determines: EC50, Emax, Mode (Agonist/Antagonist) A->B C Selectivity Panel Test against related targets Determines: Selectivity Index B->C D ADME/Tox Profiling Metabolic stability, CYP inhibition, etc. C->D Select Leads E Pharmacokinetic (PK) Studies Determine: Cmax, T1/2, Bioavailability D->E F In Vivo Efficacy Model (e.g., Hot-Plate Test for Analgesia) Determines: ED50 E->F

Caption: A typical screening cascade for drug discovery projects.

Protocol 4.1: Primary In Vitro Assay - Radioligand Binding

This protocol describes a competitive radioligand binding assay, a common primary screen to determine a compound's affinity for a target receptor (e.g., a G-protein coupled receptor, GPCR).

Objective: To determine the inhibitory constant (Ki) of synthesized analogs for the target receptor.

Materials:

  • Cell membranes expressing the target receptor of interest.

  • Radioligand specific for the target (e.g., [³H]-DAMGO for the mu-opioid receptor).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding (NSB) control: A high concentration of a known, non-radiolabeled ligand (e.g., 10 µM Naloxone).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates and a vacuum manifold.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Compound Addition: Add 2 µL of test compound solution at various concentrations (typically a 10-point serial dilution, e.g., from 10 µM to 0.1 nM). Add 2 µL of DMSO for total binding (TB) wells and 2 µL of NSB control for non-specific binding wells.

  • Radioligand Addition: Add 50 µL of radioligand solution (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

    • Rationale: This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Rationale: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex.

  • Counting: Punch the filters into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTB - CPMNSB)])

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting SAR Data

The primary output of the initial synthesis and screening is an SAR table. This data is the foundation for all subsequent design decisions. By systematically analyzing the trends, medicinal chemists can build a mental model of the pharmacophore's interactions with the target.

Example SAR Table: N-Substituted 4-(butan-2-yl)piperidine Analogs

Target: Hypothetical GPCR-X, Binding Affinity (Ki)

CompoundR-Group (on Piperidine N)Ki (nM)cLogP
1 -H8502.8
2 -CH₃4203.1
3 -CH₂CH₃2153.5
4 -CH₂-Ph (Benzyl)354.9
5 -CH₂-(4-Cl-Ph)155.6
6 -C(=O)-Ph (Benzoyl)>10004.1
7 -SO₂-Ph (Benzenesulfonyl)>10004.2

Key SAR Insights from the Table:

  • N-Alkylation is Favorable: Moving from the unsubstituted parent compound 1 (Ki = 850 nM) to small alkyl groups like methyl (2 ) and ethyl (3 ) improves affinity. This suggests the presence of a hydrophobic pocket near the nitrogen atom.

  • Aromatic Groups are Highly Favorable: The dramatic increase in potency with the N-benzyl group (4 , Ki = 35 nM) indicates a significant and favorable interaction, likely a π-π stacking or hydrophobic interaction, with an aromatic residue in the receptor binding site.

  • Probing the Aromatic Pocket: Adding an electron-withdrawing chlorine atom to the para-position of the benzyl ring (5 ) further enhances potency to 15 nM. This provides a vector for further optimization; other substitutions (e.g., -OCH₃, -CF₃) should be explored to map the electronic and steric requirements of this pocket.

  • Amide/Sulfonamide Linkers are Detrimental: The loss of activity for the benzoyl (6 ) and benzenesulfonyl (7 ) analogs is critical. This suggests that the basicity of the piperidine nitrogen is essential for activity. The electron-withdrawing nature of the carbonyl and sulfonyl groups reduces the pKa of the nitrogen, likely disrupting a key ionic or hydrogen bond interaction with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor. This is a common interaction motif for aminergic GPCRs.

Conclusion

The 4-(butan-2-yl)piperidine scaffold is a powerful and versatile tool for modern drug discovery. Its inherent stereochemistry and defined lipophilic character provide an excellent starting point for probing receptor topology, while its synthetic accessibility allows for rapid and systematic SAR exploration. By combining rational synthetic design with a robust biological screening cascade, researchers can effectively leverage this pharmacophore to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. [Link]

  • Synthesis and pharmacological evaluation of piperidine derivatives with various heterocyclic rings at the 4-position. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. [Link]

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 4-sec-Butylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination stands as a cornerstone methodology in modern drug discovery, enabling the rapid and reliable construction of C(sp²)–N bonds[1]. Piperidine derivatives are ubiquitous pharmacophores; however, the cross-coupling of sterically elaborated secondary cyclic amines, such as 4-sec-butylpiperidine, with unactivated aryl halides requires precise tuning of the palladium-ligand microenvironment. This application note provides a self-validating, highly optimized protocol for this specific transformation, detailing the mechanistic causality behind reagent selection and offering an in-depth experimental workflow designed for high-throughput and scale-up applications.

Mechanistic Rationale & Substrate Causality

While the nitrogen atom in 4-sec-butylpiperidine is not directly hindered by adjacent substituents (unlike 2-substituted piperidines), the bulky and highly lipophilic sec-butyl group at the 4-position locks the piperidine ring into a rigid chair conformation. This conformational bias can subtly alter the trajectory of the nitrogen lone pair during the critical amine coordination step and increase the steric congestion of the resulting palladium-amido intermediate[2][3].

To ensure a robust catalytic cycle, the choice of ligand is paramount:

  • Ligand Causality: First-generation ligands like BINAP or DPPF often lead to sluggish reductive elimination with secondary cyclic amines, leaving the catalytic cycle vulnerable to off-target pathways such as β-hydride elimination or simple dehalohydrogenation of the aryl halide[4][5]. We utilize RuPhos (a dialkylbiaryl phosphine). Its electron-rich dicyclohexylphosphine moiety dramatically accelerates the initial oxidative addition. More importantly, the bulky diisopropyl groups on the lower non-coordinating arene ring force the palladium center into a highly congested geometry, which thermodynamically drives the reductive elimination step to extrude the coupled product rapidly[3].

  • Base Causality: Sodium tert-butoxide (NaOtBu) is the optimal base for driving the deprotonation of the coordinated amine. For base-sensitive substrates (e.g., those containing esters or enolizable ketones), replacing NaOtBu with weaker bases like Cs₂CO₃ or K₃PO₄ in tert-amyl alcohol prevents substrate degradation while maintaining coupling efficiency[6].

Catalytic Cycle & Pathway

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineBind Amine Coordination PdII_ArX->AmineBind Amine 4-sec-butylpiperidine Amine->AmineBind PdII_Amine L_nPd(II)(Ar)(NHR) AmineBind->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base Base (e.g., NaOtBu) Base->Deprot PdII_Amido L_nPd(II)(Ar)(NR) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination with piperidine.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling 4-sec-butylpiperidine with a standard unactivated aryl bromide (e.g., 4-bromotoluene), demonstrating the necessity of modern ligand architectures[3][7].

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd₂(dba)₃BINAPNaOtBuToluene1002442%Sluggish reductive elimination; byproducts observed.
2Pd₂(dba)₃XantPhosCs₂CO₃Dioxane1002428%Poor binding affinity for bulky secondary amines.
3Pd-NHC (IPr)NoneKOtAmDME851281%Good conversion, but requires specialized precatalyst[8].
4 Pd₂(dba)₃ RuPhos NaOtBu Toluene 85 12 96% Optimal geometry for secondary cyclic amines.
5Pd₂(dba)₃RuPhosK₃PO₄t-AmOH1001888%Best alternative for base-sensitive aryl halides.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific physical or chemical observables are provided to confirm the reaction is proceeding correctly.

Reagent Preparation & Inert Setup
  • Glassware Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Catalyst Loading: Inside an argon-filled glovebox (or using standard Schlenk technique), charge the tube with Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd) and RuPhos (0.04 equiv, 4 mol%).

  • Base Addition: Add NaOtBu (1.4 equiv).

    • Validation Checkpoint 1: The NaOtBu must be a free-flowing white powder. If it appears clumped or yellowed, it has absorbed moisture and will hydrolyze your aryl halide. Discard and use a fresh batch.

  • Solvent Addition: Add anhydrous, degassed Toluene (to reach a 0.2 M concentration relative to the aryl halide).

    • Validation Checkpoint 2: Upon stirring at room temperature for 5 minutes, the solution should transition from a dark, opaque purple (unactivated Pd₂(dba)₃) to a deep, translucent red/orange hue. This confirms successful ligand exchange and the formation of the active Pd(0)-RuPhos complex. If the solution turns black and precipitates, Pd(0) has aggregated into inactive palladium black due to oxygen ingress. The reaction will fail; restart the protocol.

Substrate Addition & Thermal Coupling
  • Reagent Injection: Via a gas-tight syringe, add the aryl halide (1.0 equiv) followed by 4-sec-butylpiperidine (1.2 equiv).

    • Note on Causality: Excess amine (e.g., >1.5 equiv) can competitively bind and saturate the palladium center, inhibiting the oxidative addition of the aryl halide and slowing the reaction rate[4].

  • Heating: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours.

In-Process Control (IPC) & Workup
  • Reaction Monitoring: After 4 hours, cool the mixture briefly, halt stirring, and allow the solids to settle. Extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Checkpoint 3: LC-MS should show near-complete consumption of the aryl halide and the emergence of the product mass [M+H]⁺. Dehalohydrogenation (Ar-H) should account for <5% of the total ion current.

  • Quench: Cool the reaction to room temperature. Quench by adding 2 mL of water to dissolve the inorganic salts.

  • Filtration & Extraction: Filter the biphasic mixture through a short pad of Celite to remove palladium residues, eluting with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-sec-butylpiperidine derivative.

Process Workflow

Workflow Step1 1. Inert Setup (Schlenk) Step2 2. Pre-activation (Pd + Ligand) Step1->Step2 Step3 3. Reagent Addition (Amine + Ar-X) Step2->Step3 Step4 4. Thermal Coupling (85 °C) Step3->Step4 Step5 5. IPC Validation (LC-MS) Step4->Step5 Step6 6. Purification (Column) Step5->Step6

Figure 2: Self-validating experimental workflow for the Buchwald-Hartwig cross-coupling.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald-Hartwig Amination After 25 Years." Angewandte Chemie International Edition. URL: [Link]

  • Rinehart, N. I., et al. (2019). "Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles." Organic Process Research & Development. URL: [Link]

  • Cawley, M. (2006). "General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system." ChemSpider Synthetic Pages. URL: [Link]

  • Kaloğlu, M., & Ozdemir, I. (2023). "Palladium-catalyzed amination of piperidine with aryl chlorides." Catalysis Letters. URL: [Link]

Sources

Application Note: 4-sec-Butylpiperidine as a Privileged Scaffold in GPCR Ligand Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of 4-Alkylpiperidines

G protein-coupled receptors (GPCRs) represent the largest class of therapeutic drug targets. While historical drug discovery focused heavily on orthosteric ligands, modern pharmacological strategies increasingly target topographically distinct allosteric sites to achieve subtype selectivity and functional bias[1].

Within this landscape, the 4-alkylpiperidine moiety has emerged as a highly versatile and privileged pharmacophore. Specifically, it has been instrumental in the development of positive allosteric modulators (PAMs) for the serotonin 5-HT2C receptor[1] and highly selective antagonists for the dopamine D4 receptor[2]. The incorporation of a 4-sec-butyl group, as opposed to linear alkyl chains (e.g., n-butyl or n-undecyl), offers a unique combination of steric bulk, restricted conformational freedom, and optimal lipophilicity, making 4-sec-butylpiperidine a premier reagent for advanced GPCR ligand synthesis.

Mechanistic Rationale: Why 4-sec-Butylpiperidine?

The selection of 4-sec-butylpiperidine over other amine building blocks is driven by strict structure-activity relationship (SAR) principles and thermodynamic causality:

  • Conformational Locking via 1,3-Diaxial Interactions: The bulky sec-butyl group at the C4 position of the piperidine ring strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C2 and C6. This effectively "locks" the piperidine ring into a single, dominant chair conformation. By pre-organizing the ligand geometry, the entropic penalty upon binding to the GPCR pocket is significantly reduced.

  • Lipophilic Efficiency (LipE) & Rotatable Bonds: Highly lipophilic linear chains (like n-undecyl) can drive potency but often result in poor pharmacokinetic properties and high off-target toxicity[1]. Truncating and branching the chain into a sec-butyl group reduces the number of freely rotatable bonds, lowering lipophilicity to a more drug-like range while maintaining critical van der Waals contacts within hydrophobic sub-pockets[3].

  • Stereochemical Probing: The sec-butyl group introduces a chiral center at the branching carbon. This allows medicinal chemists to synthesize and separate diastereomers, probing the asymmetric nature of the GPCR binding site to identify the eutomer (active isomer) with superior affinity.

  • Optimal Basicity: The secondary amine of 4-sec-butylpiperidine has a pKa of approximately 10.5. At physiological pH (7.4), it remains protonated, allowing it to form the critical salt bridge with conserved aspartate residues (e.g., Asp3.32) ubiquitous in aminergic GPCR orthosteric sites[4].

G L Endogenous Agonist (Orthosteric Site) GPCR Target GPCR (Active Conformation) L->GPCR Binds PAM 4-sec-Butylpiperidine Ligand (Allosteric Site) PAM->GPCR Potentiates Gq Gq/11 Protein Activation GPCR->Gq Couples PLC Phospholipase C (PLC) Activation Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Fig 1. Positive Allosteric Modulation of GPCRs by 4-sec-butylpiperidine derivatives.

Quantitative Data: SAR Optimization Trajectory

The following table summarizes a representative SAR trajectory demonstrating why branched alkylpiperidines are often prioritized over linear counterparts during the optimization of GPCR allosteric modulators[1][3].

C4-SubstituentRotatable BondsClogPRelative Potency (EC50)Rationale / Causality
Methyl 01.8>10,000 nMInsufficient hydrophobic contact with the receptor pocket.
n-Butyl 33.2450 nMGood pocket filling, but high entropic penalty upon binding.
sec-Butyl 23.185 nMRestricted rotation lowers entropic penalty; optimal steric fit.
n-Undecyl 106.5120 nMHigh potency but poor PK profile due to extreme lipophilicity.

Table 1: Representative SAR comparison of 4-alkylpiperidine derivatives in GPCR ligand optimization.

Synthetic Methodologies & Self-Validating Protocols

4-sec-butylpiperidine is typically supplied as a free base or a hydrochloride (HCl) salt. It acts as a robust nucleophile in both


 alkylations and amide coupling reactions.

Synth SM 4-sec-Butylpiperidine (Free Base) Cond K2CO3, MeCN 80°C, 12h SM->Cond R1 Alkylating Agent (e.g., Aryl-linker-Br) R1->Cond Int N-Alkylated Intermediate Cond->Int SN2 Alkylation Pur Flash Chromatography (Silica, DCM:MeOH) Int->Pur Isolation Prod Purified GPCR Ligand (>98% Purity) Pur->Prod Validation (LC-MS/NMR)

Fig 2. N-alkylation workflow for 4-sec-butylpiperidine-based GPCR ligand synthesis.

Protocol A: N-Alkylation via Displacement

This protocol is utilized to attach the 4-sec-butylpiperidine pharmacophore to an aryl-alkyl linker, a common motif in dopamine D4 receptor antagonists[2].

Reagents & Materials:

  • 4-sec-butylpiperidine HCl salt (1.2 eq)

  • Electrophile: Aryl-alkyl bromide (1.0 eq)

  • Base: Potassium carbonate (

    
    , anhydrous) (3.0 eq)
    
  • Solvent: Acetonitrile (MeCN, anhydrous)

Step-by-Step Procedure:

  • Free-Basing (In Situ): Suspend

    
     (3.0 eq) in anhydrous MeCN. Add the 4-sec-butylpiperidine HCl salt (1.2 eq). Causality: The excess inorganic base is required to neutralize the HCl salt, generating the nucleophilic secondary amine in situ, while also scavenging the HBr byproduct formed during the reaction.
    
  • Electrophile Addition: Dissolve the aryl-alkyl bromide (1.0 eq) in a minimal volume of MeCN and add it dropwise to the suspension at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an inert atmosphere (Nitrogen/Argon) and reflux for 12 hours. Causality: Heating overcomes the activation energy barrier of the

    
     displacement, particularly necessary due to the slight steric hindrance imparted by the C4-substituent propagating through the piperidine ring.
    
  • Workup: Cool to room temperature, filter the inorganic salts over a Celite pad, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous

    
    . Extract the organic layer, dry over 
    
    
    
    , and concentrate.

Self-Validating System:

  • TLC/LC-MS Check: Prior to workup, sample the reaction. If LC-MS shows a mass of

    
     corresponding to the unreacted starting material, check the basicity of the mixture. A pH < 9 indicates incomplete free-basing; add more 
    
    
    
    .
  • NMR Validation: Successful mono-alkylation is confirmed by

    
     NMR via the disappearance of the secondary amine N-H stretch and the appearance of a new multiplet corresponding to the N-
    
    
    
    linker protons (typically shifting upfield compared to the starting bromide due to the change from a halogen to an amine environment).
Protocol B: Amide Bond Formation (N-Acylation)

Used for synthesizing GPCR allosteric modulators, such as 5-HT2C PAMs where the piperidine nitrogen is incorporated into a carboxamide[1].

Reagents & Materials:

  • 4-sec-butylpiperidine (free base) (1.1 eq)

  • Carboxylic Acid scaffold (1.0 eq)

  • Coupling Reagent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and stir at room temperature for 15 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At (7-azabenzotriazole) active ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the activation forward.

  • Amine Addition: Add 4-sec-butylpiperidine (1.1 eq) dropwise to the activated ester solution. Stir at room temperature for 2-4 hours.

  • Quenching & Workup: Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid and HATU byproducts), and brine. Dry the organic layer and concentrate.
    

Self-Validating System:

  • Reaction Monitoring: If the reaction stalls, the active ester may have hydrolyzed. Ensure anhydrous solvents are used.

  • NMR Validation: Formation of the amide bond is definitively confirmed by the downfield shift of the piperidine's equatorial and axial alpha-protons (

    
     and 
    
    
    
    ) in
    
    
    NMR (typically moving from ~2.5 ppm to >3.5 ppm) due to the strong electron-withdrawing effect of the newly formed carbonyl group. Furthermore, the spectrum may exhibit peak broadening or distinct sets of signals due to restricted rotation around the C-N amide bond (rotamers).

References

  • Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT)
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor Positive Allosteric Modulators with Enhanced Drug-Like Properties Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Application Note: Nucleophilic Substitution Protocols for 4-(Butan-2-yl)piperidine in Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(butan-2-yl)piperidine (also known as 4-sec-butylpiperidine) is a highly versatile secondary aliphatic amine used extensively in medicinal chemistry and drug discovery. The presence of the bulky sec-butyl group at the C4 position strongly biases the piperidine ring into a stable chair conformation, locking the alkyl substituent in the equatorial position. This conformational rigidity minimizes 1,3-diaxial interactions and leaves the nitrogen lone pair sterically unhindered. Consequently, the secondary amine acts as a potent nucleophile, ideal for divergent library synthesis.

This application note details three core nucleophilic substitution workflows: N-Alkylation (


) , Nucleophilic Acyl Substitution , and Nucleophilic Aromatic Substitution (

)
. Each protocol is designed as a self-validating system, ensuring high-throughput reliability and analytical traceability.

Reaction Workflows & Mechanistic Pathways

Workflow Nuc 4-(butan-2-yl)piperidine (Secondary Amine Nucleophile) SN2 S_N2 Alkylation [K2CO3 / MeCN] Nuc->SN2 Alkyl Halide (R-X) Acyl Acyl Substitution [DIPEA / DCM] Nuc->Acyl Acyl Chloride (R-COCl) SNAr S_NAr Arylation [Cs2CO3 / DMSO] Nuc->SNAr Activated Ar-X (EWG) Prod_SN2 Tertiary Alkyl Amine (Target Library A) SN2->Prod_SN2 Prod_Acyl N-Acyl Piperidine (Amide) (Target Library B) Acyl->Prod_Acyl Prod_SNAr N-Aryl Piperidine (Target Library C) SNAr->Prod_SNAr

Caption: Divergent nucleophilic substitution pathways for 4-(butan-2-yl)piperidine functionalization.

Quantitative Data Summary

The following table summarizes the optimized parameters for the three primary functionalization strategies.

Reaction TypeTypical ElectrophileSolventBaseTemperatureTimeExpected Yield
N-Alkylation Primary Alkyl Bromide/IodideMeCN


12–16 h75–90%
N-Acylation Acyl ChlorideDCMDIPEA

2–4 h85–98%

Aryl Fluoride (with ortho/para EWG)DMSO


16–24 h60–85%

Experimental Protocols & Causality

Protocol A: N-Alkylation ( Pathway)

Causality & Design: The alkylation of piperidines with alkyl halides proceeds via a standard


 mechanism[1]. Acetonitrile (MeCN) is selected as a polar aprotic solvent because it solvates the nucleophile without engaging in hydrogen bonding, thereby accelerating the reaction rate. Potassium carbonate (

) is utilized as a mild, insoluble inorganic base. It effectively scavenges the generated hydrohalic acid (HX) to prevent the protonation of the piperidine starting material, without being strong enough to cause competing elimination (E2) of the alkyl halide.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask, add 4-(butan-2-yl)piperidine (1.0 equiv, 5.0 mmol) and anhydrous

    
     (2.0 equiv, 10.0 mmol) in anhydrous MeCN (15 mL).
    
  • Addition: Add the alkyl halide (1.1 equiv, 5.5 mmol) dropwise at room temperature. Note: Strict stoichiometric control (1.1 equiv) prevents over-alkylation to the quaternary ammonium salt.

  • Reaction: Attach a reflux condenser and heat the suspension to

    
     under a nitrogen atmosphere for 12–16 hours.
    
  • Validation & Tracking: Monitor via TLC (Eluent: 10% MeOH in DCM). The secondary amine starting material will stain strongly with Ninhydrin (purple/brown), while the tertiary amine product will not.

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo. Redissolve in EtOAc (30 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry over anhydrous

    
    , filter, and concentrate to yield the tertiary amine.
    
Protocol B: Nucleophilic Acyl Substitution (Amidation)

Causality & Design: Acylation with acyl chlorides is highly exothermic and rapid. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic organic base. Its steric bulk prevents it from competing with the piperidine for the acyl chloride, while its basicity efficiently neutralizes the HCl byproduct[2]. Dichloromethane (DCM) is used for its excellent solubilizing properties and inertness toward highly reactive acyl chlorides.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(butan-2-yl)piperidine (1.0 equiv, 5.0 mmol) and DIPEA (1.5 equiv, 7.5 mmol) in anhydrous DCM (20 mL) under nitrogen.

  • Cooling: Cool the reaction mixture to

    
     using an ice-water bath to control the exothermic addition and prevent side reactions.
    
  • Addition: Dissolve the acyl chloride (1.1 equiv, 5.5 mmol) in DCM (5 mL) and add it dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.

  • Validation & Tracking: Monitor via LC-MS. The product will appear as a sharp peak corresponding to the

    
     of the amide.
    
  • Workup (Self-Validating Extraction): Quench with saturated aqueous

    
     (10 mL). Separate the layers. Wash the organic layer with 1M HCl (15 mL) to protonate and remove any unreacted piperidine and DIPEA into the aqueous phase. Wash with saturated 
    
    
    
    (15 mL) to remove any hydrolyzed acyl chloride (carboxylic acid). Dry over
    
    
    , filter, and concentrate.
Protocol C: Nucleophilic Aromatic Substitution ( )

Causality & Design:


 reactions require an electron-deficient aromatic ring (e.g., possessing a nitro or cyano group ortho or para to the leaving group) to stabilize the negatively charged Meisenheimer complex intermediate[3]. In these reactions, fluorine is a vastly superior leaving group compared to chlorine or bromine. This "element effect" occurs because the highly electronegative fluorine stabilizes the transition state during the rate-determining nucleophilic addition step[4]. DMSO is chosen to stabilize the polar transition state, and 

is used due to the "cesium effect," which enhances the solubility and reactivity of the carbonate base in organic solvents.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube or heavy-walled vial, combine 4-(butan-2-yl)piperidine (1.0 equiv, 3.0 mmol), the aryl fluoride (1.2 equiv, 3.6 mmol), and

    
     (2.0 equiv, 6.0 mmol) in anhydrous DMSO (10 mL).
    
  • Reaction: Purge with nitrogen, seal the vessel, and heat to

    
     in an oil bath for 16–24 hours.
    
  • Validation & Tracking: Monitor by LC-MS. The conversion is often indicated by a color change (many nitro-aromatic Meisenheimer complexes are deeply colored, transitioning to a bright yellow/orange product).

  • Workup: Cool the mixture to room temperature. Pour the reaction into ice-cold water (40 mL). This forces the highly lipophilic N-aryl piperidine to precipitate or partition. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers extensively with water (3 × 20 mL) to remove residual DMSO, followed by brine (20 mL). Dry over

    
    , filter, and concentrate. Purify via flash column chromatography if trace aryl fluoride remains.
    

References

  • [4] Thompson, A. D., & Huestis, M. P. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 78(2), 762–769. URL:[Link]

  • [3] Munir, R., et al. (2020). Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol. Chiang Mai Journal of Science, 47(1), 178-186. URL:[Link]

  • [1] Closson, R. D., Kolka, A. J., & Ligett, W. B. (1963). Piperidine, 1-ethyl. Organic Syntheses, Coll. Vol. 4, 411. URL:[Link]

  • [2] Organic Syntheses. (2011). Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)-piperidine-1-carboxylate. Organic Syntheses, Vol. 88, 330. URL:[Link]

Sources

Application Notes & Protocols: Standard Operating Procedure for the Storage of 4-sec-Butylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-sec-Butylpiperidine in Modern Drug Discovery

4-sec-Butylpiperidine is a substituted piperidine derivative. The piperidine motif is a ubiquitous structural feature in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer desirable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for interacting with various biological targets. Substituted piperidines, like 4-sec-butylpiperidine, are of particular interest to researchers and drug development professionals for their potential in creating novel therapeutics.[1][2] The specific alkyl substitution on the piperidine ring can significantly influence the compound's pharmacological profile.[3] Given its importance and inherent chemical properties, establishing a robust and detailed standard operating procedure for its storage is paramount to ensuring laboratory safety, maintaining chemical integrity, and achieving reproducible experimental outcomes.

Comprehensive Hazard Analysis and Risk Mitigation

Based on data from structurally related piperidine compounds, 4-sec-butylpiperidine is anticipated to be a hazardous chemical.[4] A thorough understanding of its potential hazards is the foundation of safe laboratory practice.

2.1 Primary Hazards

  • High Flammability: Vapors can form explosive mixtures with air at ambient temperatures.[5] The compound is classified as a highly flammable liquid and vapor.[4][6] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[4][6][7]

  • Acute Toxicity: 4-sec-Butylpiperidine is expected to be toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[4]

  • Severe Corrosivity: This class of chemicals is known to cause severe skin burns and serious eye damage.[4][5] Untreated corrosive injuries can be difficult to heal.[5]

  • Aquatic Hazard: It may be harmful to aquatic life.

2.2 Causality of Hazards

The hazardous nature of 4-sec-butylpiperidine is rooted in its chemical structure. The piperidine nitrogen is basic and nucleophilic, contributing to its corrosivity. The alkyl chain makes the molecule organic-soluble and allows for absorption through the skin. Its volatility at room temperature contributes to the inhalation hazard and the formation of flammable vapor-air mixtures.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks outlined above, a combination of engineering controls and appropriate PPE is mandatory.

3.1 Engineering Controls

  • Chemical Fume Hood: All handling of 4-sec-butylpiperidine must be conducted within a certified chemical fume hood to prevent the inhalation of toxic and flammable vapors.[5][8] The fume hood also provides a contained space in the event of a spill.

  • Ventilation: The storage area and laboratory must be well-ventilated to prevent the accumulation of vapors.[5][6][7][9][10]

  • Safety Shower and Eyewash Station: These must be readily accessible and in close proximity to the workstation where the chemical is handled.[8][11]

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[5][11] Standard safety glasses are not sufficient. Contact lenses should not be worn when handling this chemical as they can absorb and concentrate irritants.[12]

  • Hand Protection: Wear chemical-resistant gloves tested according to standards such as EN 374 (Europe) or F739 (US).[5][12] Given the corrosive nature of the compound, a glove with a high protection class (breakthrough time >240 minutes) is recommended for prolonged or repeated contact.[12] Always check the gloves for integrity before use.

  • Body Protection: A flame-retardant and antistatic lab coat or protective clothing is required to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[8] Respirator use requires prior training and fit-testing.[13]

Standard Operating Procedure for Storage

The proper storage of 4-sec-butylpiperidine is critical for maintaining its stability and preventing hazardous situations.

4.1 Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage, such as cracks, leaks, or a compromised seal.

  • Verify that the supplier's label is intact and legible.

  • Transport the chemical in a secondary container to the designated storage area.

4.2 Storage Location and Conditions

  • Designated Storage Area: Store 4-sec-butylpiperidine in a designated, well-ventilated, and cool area.[6][7]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[4][8]

  • Ignition Sources: The storage location must be free of heat sources, sparks, and open flames.[7] Use explosion-proof electrical, ventilating, and lighting equipment.

  • Incompatible Materials: Segregate 4-sec-butylpiperidine from incompatible materials, particularly strong oxidizing agents and strong acids.[9]

  • Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[6][7][9][10]

4.3 Container Management

  • Use only the original container or a compatible secondary container for storage.

  • Ensure the container is properly labeled with the chemical name, hazard pictograms, and any other required information.

  • Regularly inspect stored containers for any signs of degradation or leakage.

Experimental Protocol: Safe Handling of 4-sec-Butylpiperidine

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in Section 3.2.

  • Dispensing: Ground and bond the container and receiving equipment to prevent static discharge.[6] Use non-sparking tools for opening and closing the container.[10]

  • Post-Handling: Tightly close the 4-sec-butylpiperidine container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Wash hands and face thoroughly after handling the substance.[4] Do not eat, drink, or smoke in the work area.

Emergency Response Protocols

Immediate and appropriate action is crucial in the event of an emergency.

6.1 Spill Response [13][14][15][16][17]

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[14]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[10]

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the doors to the affected area to confine the vapors.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

6.2 Fire Response

  • In case of a small fire, use a dry sand, dry chemical, or alcohol-resistant foam extinguisher. Do not use a water jet.[12]

  • For a larger fire, or if the fire is spreading, evacuate the area and call emergency services.

  • Cool containers exposed to fire with water from a safe distance.[5]

6.3 Personal Exposure

  • Inhalation: Immediately move the affected person to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][12]

  • Skin Contact: Immediately remove all contaminated clothing.[4][5][8] Rinse the affected skin with copious amounts of water for at least 15 minutes.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water.[8] Do NOT induce vomiting.[5][8] Seek immediate medical attention.[8]

Summary of Physicochemical and Safety Data

PropertyValueReference
Chemical Formula C9H19NN/A
Molar Mass 141.26 g/mol N/A
Appearance Liquid (Expected)N/A
Boiling Point ~106 °C / 223 °F (structurally related piperidine)
Density ~0.862 g/cm³ (structurally related piperidine)
Flash Point Highly Flammable Liquid (Category 2)
Hazards Flammable, Toxic (Dermal/Inhalation), Harmful (Oral), Corrosive[4]
Incompatibilities Strong oxidizing agents, Strong acids[9]

Visualization of the Storage Workflow

The following diagram outlines the standard procedure for receiving and storing 4-sec-butylpiperidine.

cluster_receiving Receiving Process cluster_storage Storage Protocol cluster_checks Ongoing Safety start Receive Shipment inspect Inspect Container for Damage start->inspect label_check Verify Supplier Label inspect->label_check transport Use Secondary Containment for Transport label_check->transport storage_area Move to Designated, Secure Storage Area transport->storage_area conditions Ensure Cool, Dry, Well-Ventilated Conditions storage_area->conditions segregate Segregate from Incompatibles (Acids, Oxidizers) conditions->segregate place Place in Explosion-Proof Cabinet segregate->place log Log into Chemical Inventory place->log periodic_inspection Periodic Inspection of Container Integrity log->periodic_inspection

Caption: Workflow for Receiving and Storing 4-sec-Butylpiperidine.

References

  • Aapptec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from a source providing safety data sheets for similar chemical structures.
  • Antibodies.com. (n.d.). 4-Piperidinopiperidine - Safety Information.
  • Unknown Source. (n.d.). Chemical Emergency Procedures. Retrieved from a general chemical emergency procedure guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • Unknown Source. (2014, September 15). SAFETY DATA SHEET.
  • Unknown Source. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Old Dominion University Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • Unknown Source. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from a Chemos GmbH & Co.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, September 23). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Compatibility Chart.
  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]

  • SANDPIPER. (n.d.). Chemical Compatibility Tool. Retrieved from [Link]

  • Anderson Power Products. (n.d.). Chemical Compatibility Chart. Retrieved from a chemical compatibility chart provided by Anderson Power Products.

Sources

Troubleshooting & Optimization

improving yield of 4-(butan-2-yl)pyridine hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrogenation of 4-(butan-2-yl)pyridine

  • Case ID: H2-PYR-4SEC

  • Subject: Yield Optimization & Troubleshooting for Pyridine Ring Saturation

  • Applicable Substrates: 4-(butan-2-yl)pyridine, 4-alkylpyridines

  • Target Product: 4-(butan-2-yl)piperidine

Part 1: The Core Directive (Mechanism & Causality)

Why is this reaction failing or low-yielding? The primary cause of failure in pyridine hydrogenation is catalyst poisoning , not lack of reactivity.[1]

  • The Nitrogen Trap: The nitrogen atom in the pyridine ring possesses a non-bonded lone pair of electrons. In neutral solvents (MeOH, EtOH, EtOAc), this lone pair binds strongly to the active sites of heterogeneous catalysts (Pd, Pt, Rh), effectively "poisoning" the metal surface and halting the catalytic cycle.

  • The "Acid Effect" Solution: To unlock high yields, you must protonate the nitrogen. Conducting the reaction in acidic media (Acetic Acid, HCl, or H2SO4) converts the pyridine into a pyridinium ion .[2] The pyridinium ion lacks the available lone pair to bind to the metal, allowing the aromatic ring to adsorb flat onto the catalyst surface for hydrogenation.

Part 2: Standard Operating Procedures (SOP)

Below are the two field-validated protocols. Protocol A is the industry standard for robustness; Protocol B is for milder conditions using specialized catalysts.

Protocol A: The "Adams" Method (High Robustness)

Best for: Scale-up, dirty starting material, or when high pressure equipment is available.

ParameterSpecification
Catalyst PtO₂ (Adams' Catalyst) (5-10 mol%)
Solvent Glacial Acetic Acid (0.1 - 0.2 M concentration)
Pressure 50 - 70 bar (725 - 1000 psi) H₂
Temperature 25°C - 40°C
Time 6 - 12 Hours
Expected Yield >95%

Step-by-Step:

  • Dissolution: Dissolve 4-(butan-2-yl)pyridine in glacial acetic acid.

  • Catalyst Addition: Add PtO₂ carefully (Caution: Pyrophoric when dry; add under inert gas flow).

  • Hydrogenation: Pressurize to 50 bar. Agitate vigorously (mass transfer is critical).

  • Workup (CRITICAL):

    • Filter catalyst over Celite.[2][3][4]

    • Neutralization: The product is currently a piperidinium acetate salt (water-soluble). You must basify the filtrate (pH > 12) using NaOH or NH₄OH to liberate the free amine.

    • Extract with DCM or Ether. Dry and concentrate.

Protocol B: The Rhodium Route (Mild Conditions)

Best for: Lab scale, sensitive functional groups, lower pressure limits.

ParameterSpecification
Catalyst 5% Rh/C or Rh₂O₃ (5 mol%)
Solvent MeOH + 1.1 eq HCl OR Trifluoroethanol (TFE)
Pressure 5 - 10 bar (70 - 145 psi) H₂
Temperature 40°C
Time 4 - 8 Hours

Part 3: Visualization of Dynamics

Figure 1: The Catalyst Poisoning vs. Activation Pathway

This diagram illustrates why acidic conditions are non-negotiable for high yields.

PyridineHydrogenation Start 4-(butan-2-yl)pyridine Neutral Neutral Solvent (MeOH/EtOAc) Start->Neutral Acidic Acidic Solvent (AcOH/H+) Start->Acidic Poison N-Lone Pair binds Metal Surface (σ-bonding) Neutral->Poison Strong Coordination Adsorption Pyridinium Ion Adsorbs via π-system Acidic->Adsorption Protonation blocks N-binding Stalled Catalyst Deactivation (Reaction Stalls) Poison->Stalled Product 4-(butan-2-yl)piperidine (High Yield) Adsorption->Product + 3 H₂

Caption: Mechanism of catalyst poisoning by neutral pyridine vs. successful hydrogenation of pyridinium ion.

Part 4: Troubleshooting Hub (FAQs)

Q1: The reaction started but stopped at 50% conversion. Should I add more catalyst?

  • Diagnosis: Likely product inhibition or pore clogging. Piperidines are stronger bases than pyridines and can also poison the catalyst if the solution isn't acidic enough.

  • Fix: Do not just add catalyst.

    • Check pH. Ensure the system is strongly acidic.

    • Vent H₂, purge with N₂, and then re-pressurize . Sometimes gaseous impurities (CO) build up.

    • If using Pd/C, switch to Rh/C. Palladium is more susceptible to poisoning by the generated secondary amine.

Q2: I obtained the product, but it stayed in the water layer during extraction.

  • Diagnosis: Failed workup chemistry.

  • Fix: You likely extracted the salt form.

    • Action: Take your aqueous layer, cool it, and add 6M NaOH until pH > 12. The solution should turn cloudy as the free amine oils out. Then extract with DCM.

Q3: Can I use Pd/C? It's all I have.

  • Answer: Yes, but it requires "forcing" conditions.

  • Protocol: Use 10-20 mol% Pd/C. You must use acetic acid or MeOH + 2 eq HCl. Heat to 60°C and use >50 bar pressure. Expect slower rates than Pt or Rh.

Q4: My yield is low due to "over-reduction" or ring opening.

  • Diagnosis: Rare for simple alkyl pyridines, but possible at very high temps (>100°C).

  • Fix: Lower temperature to <40°C. Switch solvent to Trifluoroethanol (TFE) . TFE activates the catalyst via hydrogen bonding, allowing for milder conditions (room temp, low pressure) which preserves the ring integrity.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield / Incomplete CheckSolvent Is Solvent Acidic? Issue->CheckSolvent ActionAcid Switch to Glacial AcOH or add 2eq HCl CheckSolvent->ActionAcid No CheckCat Check Catalyst Type CheckSolvent->CheckCat Yes IsPd Using Pd/C? CheckCat->IsPd SwitchRh Switch to 5% Rh/C or PtO2 IsPd->SwitchRh Yes (Stalled) CheckWorkup Product in Aqueous Layer? IsPd->CheckWorkup No (Reaction Complete) Basify Basify to pH > 12 before extraction CheckWorkup->Basify Yes

Caption: Logic flow for diagnosing stalled reactions and yield loss during workup.

References

  • BenchChem Technical Support. (2025).[1][2][3] Selective Hydrogenation in the Presence of a Pyridine Ring. Retrieved from

  • Glorius, F., et al. (2004).[5] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Retrieved from

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from

  • University of Liverpool. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from

  • Shida, N., et al. (2024).[6] Electrocatalytic Hydrogenation of Pyridines. ResearchGate. Retrieved from

Sources

Technical Support Center: Purification of 4-sec-butylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering a common but critical separation challenge: separating two amines with distinct basicity and volatility profiles. Pyridine (bp 115°C, pKa ~5.2) and 4-sec-butylpiperidine (bp ~180-190°C, pKa ~11.2) behave similarly in standard organic washes but diverge significantly under controlled pH conditions.

Residual pyridine is a Class 2 solvent (ICH Q3C limit: 200 ppm) and a potent catalyst poison. This guide provides three validated protocols to reduce pyridine to trace levels, structured by the "mechanism of separation."

Decision Matrix: Select Your Protocol

Current State of SamplePyridine ConcentrationRecommended ProtocolMechanism
Crude Reaction Mixture High (>10%)Protocol A (Azeotropic)Thermodynamic (Volatility)
Isolated Oil/Solid Low (<5%)Protocol B (pH Swing)Chemical (Differential pKa)
Small Scale / Precious Trace (<1%)Protocol C (Chelation)Coordination Chemistry

Protocol A: Thermodynamic Removal (Azeotropic Co-evaporation)

Best For: Bulk removal of large excess pyridine before detailed workup. Principle: Pyridine forms minimum-boiling azeotropes with specific non-polar solvents, allowing it to be "carried" over during rotary evaporation at lower temperatures than pure pyridine.

Reagents
  • Azeotropic Agent: Heptane (Preferred) or Toluene.[1][2]

  • Equipment: Rotary Evaporator with vacuum pump (<20 mbar).

Step-by-Step Workflow
  • Dilution: Dissolve your crude 4-sec-butylpiperidine oil in Heptane (Ratio 1:3 v/v).

    • Why Heptane? Heptane forms an azeotrope with pyridine (bp ~74°C) that boils significantly lower than pure pyridine (115°C) [1].

  • Concentration: Evaporate the solvent at 40-50°C bath temperature under reduced pressure.

  • Repetition: Redissolve the residue in fresh Heptane and evaporate again.

    • Target: Repeat 3 times . This typically reduces pyridine content by >95%.

  • Final Strip: Perform a final evaporation with Dichloromethane (DCM) to remove trapped heptane if necessary for the next step.

Self-Validating Check: After the 3rd cycle, the characteristic "fishy/burnt" odor of pyridine should be replaced by the "ammoniacal/amine" smell of the piperidine. If the pyridine smell persists, proceed to Protocol B.

Protocol B: The "pH Swing" Extraction (The Gold Standard)

Best For: High-purity isolation (Drug Development/GLP). Principle: We exploit the massive


 (~6 log units) between the two bases. At pH 7.5, Pyridine is neutral (organic soluble), while 4-sec-butylpiperidine is fully protonated (water soluble).
The Logic of Separation

The following diagram illustrates the species distribution at critical pH points.

pH_Swing_Logic cluster_0 Species Status pH2 pH 2.0 (Acidic) Both Protonated pH7 pH 7.5 (Neutral) Separation Zone pH2->pH7 Add NaOH (Pyridine deprotonates) pH12 pH 12.0 (Basic) Product Recovery pH7->pH12 Add NaOH (Piperidine deprotonates) Status1 Pyridine: Salt (Aq) Piperidine: Salt (Aq) Status2 Pyridine: Free Base (Org) Piperidine: Salt (Aq) Status3 Pyridine: Removed Piperidine: Free Base (Org)

Figure 1: Species distribution of Pyridine (pKa 5.2) and 4-sec-butylpiperidine (pKa ~11) across the pH scale.

Step-by-Step Workflow
  • Acidification: Dissolve the sample in 1M HCl (pH < 2).

    • State: Both amines are protonated salts (

      
      ) and dissolved in the water phase.
      
  • Scrubbing Wash: Wash the aqueous acidic layer with DCM or MTBE (2x).

    • Purpose: Removes non-basic organic impurities. Discard organic layer.

  • The Critical Adjustment (The "Swing"): Carefully adjust the aqueous phase pH to 7.0 – 8.0 using 2M NaOH. Use a pH meter.

    • Mechanism:[3][4][5] At pH 7.5, Pyridine is >99% free base (neutral). The piperidine remains >99.9% protonated (charged) [2].

  • Extraction of Impurity: Extract the aqueous phase with DCM (3x).

    • Result:Pyridine moves into the DCM layer. The target piperidine stays in the water. Discard the organic layer.

  • Basification: Adjust the aqueous phase pH to >12 using NaOH.

    • State: 4-sec-butylpiperidine deprotonates to its free base oil.

  • Product Recovery: Extract the aqueous phase with DCM or Ethyl Acetate (3x). Dry over

    
     and concentrate.
    

Protocol C: Chelation Wash (Copper Sulfate)

Best For: Rapid removal of trace pyridine when yield is less critical. Principle: Pyridine coordinates strongly to Copper(II) ions, forming a water-soluble complex


.
Reagents
  • Solution: Saturated aqueous Copper(II) Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Dissolve the sample in an organic solvent (DCM or Ethyl Acetate).

  • Wash the organic layer with 10% aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     .
    
  • Observation: The aqueous layer will turn from pale blue to deep royal blue/purple as it complexes the pyridine [3].

  • Repeat: Continue washing with fresh

    
     until the aqueous layer remains pale blue (indicating no more pyridine is being pulled out).
    
  • Final Wash: Wash with brine to remove residual copper salts.[6]

Warning: Secondary amines can also complex with copper, though less strongly than pyridine. This method may result in a 5-10% yield loss of your target piperidine.

Analytical Validation (QC)

Do not assume the pyridine is gone. Verify using one of these methods:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 10% MeOH in DCM + 1%

      
       (or Triethylamine).
      
    • Note: Without the amine modifier, pyridine streaks and is hard to visualize.

    • Visualization: UV lamp (254 nm). Pyridine is UV active; 4-sec-butylpiperidine has weak/no UV activity (unless derivatized).

  • 1H-NMR:

    • Look for the characteristic aromatic protons of pyridine at

      
       7.2, 7.6, and 8.6 ppm .
      
    • The piperidine signals will be upfield (

      
       0.8 - 3.0 ppm).
      

References

  • Wulf, O. (2014). Azeotropic Distillation Strategies for Pyridine Removal. ResearchGate. Available at: [Link]

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for pKa differentials).
  • University of Rochester. (n.d.). Not Voodoo: Workup Tricks - Removing Pyridine. Available at: [Link]

  • ICH Expert Working Group. (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[7] Available at: [Link]

Sources

Technical Support Center: Crystallization of Oily Piperidine HCl Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of piperidine hydrochloride salts, particularly the common issue of "oiling out." As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles at play, enabling you to troubleshoot effectively and develop robust crystallization processes. This document is structured to help you diagnose the problem, understand the underlying causes, and implement targeted solutions.

Part 1: Troubleshooting Guide - "My Salt Oiled Out, What Do I Do?"

"Oiling out," or liquid-liquid phase separation (LLPS), is a frequent obstacle in the crystallization of highly soluble or impure salts.[1] It occurs when the concentration of the solute exceeds its solubility limit at a temperature above the melting point of the solid form, leading to the formation of a supersaturated, dense liquid phase instead of an ordered crystalline solid.[2] This section provides immediate, actionable steps to address this issue.

Q1: I've just added an anti-solvent and my product has separated as a thick, sticky oil. Can I salvage this experiment?

A1: Yes, this is often salvageable. The primary goal is to redissolve the oil and approach the point of insolubility more slowly.

  • Re-dissolve the Oil: Add more of the "good" solvent (the one your compound is soluble in) until the oil fully redissolves into a single, clear phase. You may need to gently warm the solution to facilitate this.[2]

  • Heat the Solution: If you are using a temperature-sensitive system, warm the solution to ensure your compound is well below its saturation point.

  • Re-attempt Crystallization Slowly: From this clear, subsaturated state, you can now attempt to crystallize the material under more controlled conditions. The key is to induce supersaturation at a much slower rate.

    • Slow Anti-Solvent Addition: Add the anti-solvent dropwise, or even via a syringe pump, to a vigorously stirred solution. This prevents the buildup of high local supersaturation.[3]

    • Cooling: If you have redissolved the oil by heating, allow the solution to cool to room temperature very slowly (e.g., by turning off the heat and allowing it to cool in place) before further cooling in an ice bath.[4]

    • Seeding: If you have a few seed crystals from a previous batch, add them to the solution once it is slightly cloudy or has cooled. This provides a template for crystal growth and can bypass the problematic primary nucleation phase.[4]

Q2: I've tried redissolving and slowly re-precipitating, but it still oils out. What's my next move?

A2: If simple kinetic control fails, you may have an issue with your solvent system or the intrinsic properties of your compound. The next step is to modify the crystallization environment.

The decision-making process can be visualized as follows:

G start Problem: Piperidine HCl Salt Oiled Out reheat Step 1: Re-dissolve Add 'good' solvent / Gently heat start->reheat slow_crystallize Step 2: Re-attempt Crystallization (Slower Rate) reheat->slow_crystallize check_success1 Crystals Formed? slow_crystallize->check_success1 change_solvent Step 3: Change Solvent System (Lower Solubility) check_success1->change_solvent No success Success: Collect Crystals check_success1->success Yes change_solvent->slow_crystallize Try again vapor_diffusion Step 4: Use Advanced Technique (Vapor Diffusion) change_solvent->vapor_diffusion Still oils out check_purity Step 5: Assess Purity (NMR/LCMS) change_solvent->check_purity If still failing vapor_diffusion->check_success1 failure Persistent Oiling: Consider Purification or Alternative Salt Form check_purity->failure Pure purify Purify Crude Material (Chromatography/Extraction) check_purity->purify Impure purify->start Re-attempt crystallization

Caption: Troubleshooting workflow for oily piperidine HCl salts.

  • Change the Solvent System: Your primary solvent may be "too good," meaning the salt is too soluble.[4] Try switching to a solvent in which your compound has slightly lower, but still adequate, solubility. For example, if you are using methanol, try isopropanol (IPA) or acetonitrile. A less polar "good" solvent often requires a smaller amount of anti-solvent, making the system less prone to dramatic solubility drops.[5]

  • Try Vapor Diffusion: This is one of the most effective methods for difficult-to-crystallize compounds as it introduces the anti-solvent at an extremely slow rate.[6] See Protocol 2 for the detailed methodology.

  • Assess Purity: Persistent oiling, even with optimized techniques, is often a sign of impurities that are disrupting crystal lattice formation.[7][8] An impurity does not need to be an oil itself to cause the desired product to oil out. Even small amounts of diastereomeric impurities can significantly hinder crystallization.[7] Run a high-resolution NMR or LC-MS on your crude material. If significant impurities are detected, an additional purification step (e.g., column chromatography, acid-base extraction) prior to crystallization is necessary.

Part 2: Frequently Asked Questions (FAQs)

Q3: Why are piperidine HCl salts so prone to oiling out?

A3: Several factors contribute to this behavior:

  • Ionic Nature: As salts, they possess strong intermolecular interactions. When dissolved in polar solvents, they are highly solvated. Disrupting this solvation shell to form an ordered crystal lattice requires overcoming a significant energy barrier.

  • Hygroscopicity: Many amine hydrochlorides readily absorb moisture from the atmosphere. Water can act as an impurity, interfering with crystallization, and can also increase the solubility of the salt, making oiling more likely.[9]

  • High Solubility: Piperidine HCl salts are often highly soluble in polar protic solvents like water, methanol, and ethanol.[] High solubility means that a large amount of anti-solvent is needed to induce precipitation, which can easily lead to uncontrolled, rapid supersaturation.

Q4: How do I choose the best solvent and anti-solvent?

A4: The ideal solvent system is based on the principle of "soluble hot, insoluble cold" or, for anti-solvent methods, "soluble in solvent A, insoluble in solvent B."[11]

  • Good Solvents: These are typically polar solvents that can stabilize the charged salt.

    • Protic: Methanol, Ethanol, Isopropanol (IPA).

    • Aprotic: Acetonitrile, Acetone, Tetrahydrofuran (THF).[12]

  • Anti-Solvents (Poor Solvents): These are non-polar solvents that are miscible with the "good" solvent but do not dissolve the salt.

    • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE).

    • Hydrocarbons: Hexane, Heptane, Toluene.

    • Esters: Ethyl acetate.[13]

Solvent Selection Strategy:

  • Test Solubility: Take a small amount of your oily product (~10-20 mg) and test its solubility in various "good" solvents at room temperature. Find a solvent that dissolves the compound, but not excessively.

  • Test Anti-Solvents: To the dissolved sample, add potential anti-solvents dropwise. A good anti-solvent will cause immediate, persistent cloudiness (precipitation). If an oil forms in this small-scale test, you know that this combination is prone to oiling and will require very slow addition on a larger scale.

Solvent System CombinationPolarity MismatchCommon Issues / Notes
Methanol / Diethyl EtherLargeVery common, but high risk of oiling due to the high solubility in MeOH. Requires very slow ether addition.
Isopropanol / HeptaneLargeGood choice. Lower solubility in IPA compared to MeOH makes control easier.[5]
Acetonitrile / TolueneMediumGood for less polar piperidine derivatives. Acetonitrile and hexane are not fully miscible.[14]
Ethyl Acetate / HexaneMediumOften used for compounds that have some solubility in ethyl acetate.[13]
Dichloromethane / HexaneSmallCan be effective for more lipophilic salts.
Q5: Could the problem be the quality of my HCl?

A5: Yes. When forming the salt, the source and stoichiometry of HCl are critical.

  • Anhydrous HCl is Key: Using aqueous HCl can introduce water, which, as mentioned, inhibits crystallization.[15] The preferred method is to use a solution of HCl gas in a suitable solvent (e.g., HCl in dioxane, diethyl ether, or isopropanol).[16]

  • Stoichiometry: The addition of excess HCl can sometimes lead to the formation of highly soluble poly-hydrochloride species or simply act as an impurity. Aim for a stoichiometric amount (1.0 to 1.1 equivalents) of HCl.

Part 3: Experimental Protocols

Protocol 1: Controlled Anti-Solvent Crystallization

This protocol is designed to minimize the rate of supersaturation.

  • Dissolution: Dissolve the crude piperidine HCl salt (or the free base before salt formation) in the minimum amount of a suitable "good" solvent (e.g., Isopropanol) at a slightly elevated temperature (e.g., 40-50 °C). Ensure the solution is completely clear. If insoluble impurities are present, perform a hot filtration.[17]

  • Setup: Place the flask in a cooling bath (if starting from elevated temperature) and begin moderate stirring.

  • Slow Anti-Solvent Addition: Using a dropping funnel or a syringe pump, add the chosen anti-solvent (e.g., Heptane) dropwise over a period of 30-60 minutes.

  • Observe Nucleation: Note the point at which the solution becomes persistently cloudy. This is the metastable zone boundary.

  • Seeding (Optional but Recommended): If you have seed crystals, add a very small amount at the first sign of cloudiness.

  • Continued Addition & Aging: Continue adding the anti-solvent at a slow rate. Once all the anti-solvent has been added, allow the resulting slurry to stir (age) for at least 1-2 hours, which can improve crystal size and purity.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[18]

Caption: Workflow for controlled anti-solvent crystallization.

Protocol 2: Vapor Diffusion Crystallization

This method is ideal for small quantities (mg-scale) and particularly stubborn oils.[4][19]

  • Preparation: Dissolve your compound (~5-25 mg) in a small volume (0.5-1 mL) of a moderately volatile "good" solvent (e.g., dichloromethane or THF) in a small, open vial (e.g., a 2 mL glass vial).

  • Setup: Place this inner vial into a larger vial or jar (e.g., a 20 mL scintillation vial) that contains a small amount (2-3 mL) of a volatile anti-solvent (e.g., pentane or diethyl ether). The level of the anti-solvent in the outer jar must be below the top of the inner vial.

  • Sealing: Seal the outer jar tightly with a cap. Do not disturb.

  • Diffusion: Over several hours to days, the vapor from the volatile anti-solvent will slowly diffuse into the solution in the inner vial. Simultaneously, the more volatile "good" solvent may slowly evaporate.[6] This gradual change in solvent composition leads to very slow supersaturation, promoting the growth of high-quality single crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor with a pipette, and gently dry the crystals.

References

  • Reichert, W. M., et al. (2006). Approaches to crystallization from ionic liquids: complex solvents-complex results, or, a strategy for controlled formation of new supramolecular architectures?. Chemical Communications, (46), 4767-4779. [Link]

  • Ulrich, J., et al. (n.d.). Ultra Purification of Ionic Liquids by Melt Crystallization. Conference Paper. [Link]

  • Holbrey, J. D., et al. (2006). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures?. Chemical Communications. [Link]

  • Rogers, R. D., et al. (2006). Approaches to Crystallization from Ionic Liquids: Complex Solvents—Complex Results, or, a Strategy for Controlled Formation of New Supramolecular Architectures?. ResearchGate. [Link]

  • Wang, X., et al. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. ACS Publications. [Link]

  • University of Missouri. (2006). Crystallisation Techniques. Department of Chemistry. [Link]

  • Kellens, M. (2019). Dry Fractionation. AOCS. [Link]

  • Google Patents. (n.d.).
  • University of the West Indies. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. [Link]

  • Zhang, T., et al. (2021). A method to crystallize substances that oil out. ResearchGate. [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Guzei, I. A. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Forsyth, S. A., et al. (2005). In situ Crystallization of Low-Melting Ionic Liquids. ACS Publications. [Link]

  • Grothe, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [Link]

  • Francis, D. B., et al. (2015). The effect of temperature and pressure on the crystal structure of piperidine. PMC. [Link]

  • Reddit User Community. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry on Reddit. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Reddit User Community. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry on Reddit. [Link]

  • Sciencemadness Discussion Board. (2015). CWE of Piperidine. [Link]

  • Black, S., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Crystalverse. (2021). How to Grow Sodium Chloride Crystals at Home. [Link]

  • Google Patents. (n.d.).
  • Ullah, N., et al. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PMC. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate Q&A. [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • McCullough, J. P., et al. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]

  • Bourns, A. N., et al. (1948). A New Synthesis of Piperidine. Canadian Science Publishing. [Link]

  • YouTube. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. [Link]

  • Chen, K-H., et al. (2019). Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design. [Link]

  • Reddit User Community. (2025). Need help with antisolvent crystallization of small molecule. r/Chempros on Reddit. [Link]

  • Sadeghi, S., et al. (2024). Thermodynamic Approach for Estimating the Melting Enthalpy of Cocrystals. Crystal Growth & Design. [Link]

  • E-Journal of Chemistry. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • MDPI. (2024). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. [Link]

Sources

Technical Support Center: Chiral Resolution of 4-(butan-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-B2P-CHIRAL-001 Status: Active Support Level: Tier 3 (Method Development & Troubleshooting) Subject: Enantioseparation of Non-Chromophoric Secondary Aliphatic Amines

Executive Summary

Resolving 4-(butan-2-yl)piperidine presents a dual challenge in chiral chromatography:

  • Detection: The molecule is fully aliphatic, lacking the conjugated

    
    -systems required for standard UV detection (>220 nm).
    
  • Peak Shape: As a secondary amine, it exhibits strong interaction with residual silanols on silica-based stationary phases, leading to severe peak tailing.

This guide provides a validated workflow to overcome these barriers, prioritizing derivatization for UV visibility and polysaccharide-based stationary phases for recognition.

Module 1: The "Invisible Peak" Protocol (Detection)

User Issue: "I injected my sample but see no peaks or only baseline noise at 254 nm."

Root Cause: 4-(butan-2-yl)piperidine has virtually no UV absorbance. The piperidine ring and butyl chain are saturated.

Solution A: Derivatization (Recommended)

Transform the analyte into a UV-active species. This not only enables detection but often improves chiral recognition by introducing


-

interaction sites for the chiral selector.
ReagentReaction TypeUV MaxProsCons
Benzoyl Chloride Nucleophilic Acyl Substitution~230 nmStable amide; adds

-sites for column interaction.
Requires workup (extraction).
Benzyl Chloride N-Alkylation~254 nmRetains basicity; good for CSPs requiring basic interactions.Slower reaction than acylation.
FMOC-Cl Carbamate formation~265 nmHigh sensitivity; fluorescence compatible.Large group may alter elution order.[1]

Protocol: Rapid Benzoylation for HPLC

  • Dissolve 10 mg of 4-(butan-2-yl)piperidine in 1 mL DCM.

  • Add 1.5 eq. Triethylamine (TEA) and 1.1 eq. Benzoyl Chloride.

  • Stir at RT for 15 mins.

  • Quench with water, extract organic layer, dry over MgSO4.

  • Result: N-benzoyl-4-(butan-2-yl)piperidine (UV active, neutral amide).

Solution B: Alternative Detectors (If derivatization is impossible)
  • RI (Refractive Index): Works for isocratic runs only. Low sensitivity.

  • ELSD / CAD: Universal detection. Requires volatile mobile phases.

  • LC-MS: Ideal for sensitivity, requires volatile buffers (e.g., Ammonium Bicarbonate).

Module 2: Method Development Workflow

User Issue: "Which column should I start with?"

Technical Insight: For aliphatic amines (or their amides), Amylose and Cellulose carbamates are the gold standard.

Primary Screen (Immobilized Phases)

Immobilized columns allow the use of aggressive solvents (DCM, THF) which can enhance solubility and selectivity.

  • Column A: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))[2][3]

  • Column B: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

Mobile Phase Logic
Scenario 1: Derivatized Sample (Neutral Amide)

If you followed Solution A (Benzoylation), your analyte is now neutral.

  • Mode: Normal Phase

  • Solvent: n-Hexane / Ethanol (90:10)

  • Flow: 1.0 mL/min[2]

  • Temp: 25°C

  • Additive: None strictly required, but 0.1% DEA often sharpens peaks.

Scenario 2: Native Amine (Basic)

If using RI/ELSD on the underivatized amine.

  • Mode: Normal Phase

  • Solvent: n-Hexane / Isopropyl Alcohol (IPA) (90:10)

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or 0.1% Ethanolamine .

    • Why? You must flood the active silanol sites on the column to prevent the amine analyte from sticking (tailing).

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing severely (Asymmetry > 2.0).

Diagnosis: Silanol interaction. Fix:

  • Increase Additive: Bump DEA from 0.1% to 0.2%.

  • Switch Additive: Try Ethylenediamine (EDA) at 0.1%. It is a stronger base and bidentate, often more effective for stubborn secondary amines.

  • Temperature: Lower temperature (10-15°C) can sometimes improve resolution, but higher temperature (35-40°C) improves mass transfer and reduces tailing. Try 35°C first.

Q2: I have separation, but the resolution (Rs) is < 1.5.

Diagnosis: Insufficient selectivity. Fix:

  • Change Alcohol: Switch from Ethanol to IPA (or vice versa). IPA is bulkier and often increases retention and resolution on polysaccharide phases.

  • Dilute: Go to 98:2 Hexane:Alcohol. Lower polarity increases retention, giving the chiral selector more time to interact.

  • Column Switch: If IA fails, switch to IC. The chlorinated backbone of IC offers distinct electronic recognition mechanisms.

Q3: Can I use Reversed Phase (RP)?

Answer: Yes, but only with immobilized columns (IA-3, IC-3) or specific coated RP columns (AD-RH).

  • Buffer: 20 mM Ammonium Bicarbonate (pH 9.0). High pH is required to keep the amine unprotonated (neutral) so it interacts with the hydrophobic chiral selector.

  • Organic: Acetonitrile (40-60%).

Module 4: Visualization

Diagram 1: Method Development Decision Tree

This workflow guides you from the raw molecule to the correct HPLC mode.

G Start Start: 4-(butan-2-yl)piperidine CheckUV Check Detection Capability Start->CheckUV HasELSD Lab has ELSD/CAD/RI? CheckUV->HasELSD Deriv Derivatize (Recommended) Reaction: Benzoyl Chloride + TEA HasELSD->Deriv No (UV only) Native Analyze Native Amine HasELSD->Native Yes MethodA Method A (Neutral Amide) Column: Chiralpak IA/IC MP: Hexane/EtOH (90:10) Detection: UV 230nm Deriv->MethodA MethodB Method B (Basic Amine) Column: Chiralpak AD-H/IA MP: Hexane/IPA + 0.1% DEA Detection: ELSD/RI Native->MethodB Result Evaluate Separation MethodA->Result MethodB->Result Optimize Optimize: 1. Switch Alcohol (EtOH <-> IPA) 2. Change Temp (25 -> 35C) Result->Optimize Rs < 1.5 End Validation & Scale-up Result->End Rs > 1.5

Caption: Decision matrix for selecting detection mode and mobile phase chemistry based on lab instrumentation.

Diagram 2: The "Tailing" Mechanism & Solution

Understanding why basic additives are non-negotiable for underivatized amines.

Tailing Silica Silica Support (Acidic Silanols Si-OH) Interaction Ionic Bond (Peak Tailing) Silica->Interaction Attracts Amine Analyte: Piperidine (Basic R2-NH) Amine->Interaction Sticks to Blocked Silanols Blocked (Symmetrical Peak) Amine->Blocked Passes freely Additive Additive: DEA (Stronger Base) Additive->Silica Preferential Binding (Competition) Additive->Blocked Result

Caption: Mechanism of silanol suppression. DEA competes for acidic sites, allowing the piperidine analyte to elute symmetrically.

Summary Data Tables

Recommended Starting Conditions
ParameterCondition Set 1 (Derivatized)Condition Set 2 (Native)
Analyte Form N-Benzoyl-4-(butan-2-yl)piperidine4-(butan-2-yl)piperidine
Column Chiralpak IA or IC (3 or 5 µm)Chiralpak AD-H or IA (5 µm)
Mobile Phase n-Hexane / Ethanol (90:10)n-Hexane / IPA (90:10)
Additive None (or 0.05% DEA)0.1% Diethylamine (Mandatory)
Detection UV @ 230 nmELSD / RI / CAD
Expected Pressure 30-50 bar30-50 bar

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, and IC Columns. Retrieved from [Link]

    • Authority on immobilized polysaccharide column care and solvent comp
  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Foundational text on the mechanism of amine tailing and the necessity of basic additives.
  • Phenomenex. (2020). Chiral HPLC Method Development Guide. Retrieved from [Link]

    • Source for screening strategies involving polysaccharide phases (Lux/Chiralpak equivalents).
  • Ye, Y. K., & Stringfield, W. B. (2003). A study of the enantiomeric separation of chiral amines on polysaccharide-based chiral stationary phases. Journal of Chromatography A.

Sources

preventing oxidation of secondary amines during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amine Stability & Storage Subject: Preventing & Troubleshooting Secondary Amine Oxidation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your secondary amine precursor—critical for your reductive amination or amide coupling—has degraded. It may have turned yellow, formed a mysterious white crust, or shown an M+16 peak in LCMS.

Secondary amines (


) are chemically vulnerable due to their electron-rich nitrogen lone pair. This guide addresses the two primary degradation pathways: Radical Autoxidation  (irreversible) and Carbamate Formation  (reversible CO2 absorption).

Module 1: The Degradation Mechanisms

To prevent degradation, you must understand the enemy. Secondary amines do not just "go bad"; they follow specific kinetic pathways driven by environmental exposure.

Radical Autoxidation (The "Yellowing" Effect)

The nitrogen lone pair is susceptible to hydrogen atom abstraction, initiating a radical chain reaction. This is often catalyzed by trace transition metals (ppm levels of Fe or Cu) or peroxides present in aging solvents (like THF or Diethyl Ether).

The Pathway:

  • Initiation: A radical initiator abstracts the

    
    -proton or an N-H proton.
    
  • Propagation: Oxygen adds to the radical, forming a peroxy radical (

    
    ).
    
  • Product Formation: This collapses into Hydroxylamines (

    
    ) and eventually Imines or Nitrones, which are often colored (yellow/brown).
    
Carbamate Formation (The "White Crust" Effect)

Unlike oxidation, this is a reaction with atmospheric


. Secondary amines are nucleophilic enough to attack 

, forming carbamate salts.

Note: This looks like degradation, but it is often reversible.

Visualizing the Pathways The following diagram maps the decision logic between these two failure modes.

AmineDegradation Amine Secondary Amine (R2NH) Radical N-Radical Intermediate Amine->Radical H-Abstraction Carbamate Carbamate Salt (White Solid Crust) Amine->Carbamate + CO2 (Reversible) O2 Oxygen (Air) + Light/Metals O2->Radical CO2 Carbon Dioxide (Air) CO2->Carbamate Peroxide Peroxy Radical (R2NOO•) Radical->Peroxide + O2 NOxide Hydroxylamine / Nitrone (Yellow/Brown Liquid) Peroxide->NOxide Degradation

Figure 1: Divergent degradation pathways of secondary amines. Oxidation (Red path) is generally irreversible; Carbamate formation (Green path) is reversible.

Module 2: Storage Protocols (Best Practices)

The only way to guarantee stability is to remove the driving forces: Oxygen, Light, and Electron Availability.

The "Salt Strategy" (Gold Standard)

The most effective preservation method is protonating the amine to form a salt (Hydrochloride, Tosylate, or Trifluoroacetate).

  • Mechanism: Protonation ties up the nitrogen lone pair (

    
    ), rendering it non-nucleophilic and resistant to oxidation [1].
    
  • Benefit: Salts are crystalline solids, easier to handle, and shelf-stable for years.

Storage Conditions Matrix

If you must store the free base, adhere to these strict parameters.

ParameterRecommendationScientific Rationale
Atmosphere Argon (not Nitrogen)Argon is heavier than air and forms a "blanket" over liquid amines. Nitrogen can mix with air if the seal is imperfect.
Temperature -20°C Arrhenius equation: Lowering temp slows radical propagation rates significantly.
Container Amber Glass Blocks UV light, which acts as a photo-initiator for radical formation.
Seal Parafilm + Teflon Tape Prevents moisture and

ingress (preventing carbamates).
Additives BHT (0.1%) Butylated hydroxytoluene acts as a radical scavenger, sacrificing itself to save the amine [2].

Module 3: Troubleshooting & FAQs

Q1: My clear liquid amine has turned yellow/brown. Can I still use it?

  • Diagnosis: This is likely N-Oxide or Imine formation via autoxidation.

  • Impact: These impurities can poison metal catalysts (Pd, Pt) in subsequent steps.

  • Solution: You must purify it.[1] Distillation (for liquids) is preferred. If the impurity level is low (<5%), filtration through a plug of basic alumina can remove polar N-oxides.

Q2: A white solid has formed around the cap of my bottle. Is this oxidation?

  • Diagnosis: No, this is likely Ammonium Carbamate formation due to

    
     exposure [3].
    
  • Test: Take a small sample of the white solid and heat it gently. If it releases gas and turns back into a liquid, it is the carbamate.

  • Fix: The amine is usually intact underneath. Wipe the crust away. For bulk contamination, bubbling dry Argon through the liquid while heating (40-50°C) can reverse the reaction, driving off

    
    .
    

Q3: LCMS shows a strong peak at M+16. What is this?

  • Diagnosis: This is the classic signature of an N-Oxide (

    
    ) or Hydroxylamine [4].
    
  • Action: Do not proceed with coupling reactions. N-oxides are poor nucleophiles and will lower your yield.

Q4: I dissolved my amine in THF and it degraded overnight. Why?

  • Diagnosis: Peroxide transfer. Old ether solvents (THF, Diethyl Ether, Dioxane) accumulate peroxides. These peroxides transfer oxygen to the amine much faster than air does [5].

  • Prevention: Always test ethers for peroxides using starch-iodide paper before dissolving amines.

Module 4: Experimental Protocols

Protocol A: Converting Free Base to HCl Salt (Preservation)

Use this for long-term storage of valuable intermediates.

  • Dissolve: Dissolve the amine free base in a non-nucleophilic solvent (e.g., Diethyl Ether or 1,4-Dioxane).

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Note: Avoid aqueous HCl if possible to make drying easier.

  • Precipitate: The amine hydrochloride salt should precipitate immediately as a white solid.

  • Isolate: Filter the solid under Argon/Nitrogen.

  • Wash: Wash the cake with cold ether to remove any unreacted organic impurities.

  • Dry: Vacuum dry. Store the resulting white powder at room temperature (indefinitely stable).

Protocol B: Rescue of Oxidized Amine (N-Oxide Removal)

Use this if you have significant M+16 contamination.

  • Dissolve: Dissolve the impure amine in Ethanol.

  • Reduce: Add Titanium(III) Chloride (

    
    )  (aqueous solution).
    
    • Mechanism:[2][3][4][5][6][7][8][9]

      
       is a selective reducing agent that cleaves the N-O bond, returning the amine to its reduced state [6].
      
  • Monitor: Check LCMS for disappearance of M+16.

  • Workup: Quench with NaOH (to remove Titanium salts), extract with DCM, and concentrate.

Visualizing the Storage Decision Logic

StorageLogic Start New Amine Sample State Physical State? Start->State Solid Solid State->Solid Liquid Liquid State->Liquid SaltQ Is it a Salt? (HCl, TFA) Solid->SaltQ ConvertQ Can it be salted? Liquid->ConvertQ SaltQ->ConvertQ No (Free Base) StoreSolid Store: RT, Dark Dessicator SaltQ->StoreSolid Yes StoreLiq Store: -20°C, Argon Amber Vial ConvertQ->StoreLiq No (Steric/Acid Sensitive) MakeSalt PROTOCOL A: Convert to HCl Salt ConvertQ->MakeSalt Yes (Preferred)

Figure 2: Decision tree for determining the optimal storage strategy based on physical state and chemical nature.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Denisov, E. T. (1980). Inhibition of amine oxidation by antioxidants. Russian Chemical Reviews, 49(10). (Mechanisms of BHT interaction with N-radicals).
  • Bao, Z., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, 5(41), 26605–26616. [Link]

  • Chow, Y. L. (1973). Nitrosamine and N-Oxide Chemistry. Accounts of Chemical Research.
  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. [Link]

  • Zhu, X., et al. (2014). Selective reduction of N-oxides to amines: Application to drug metabolism. Drug Metabolism Letters. (Validation of TiCl3 method). [Link]

Sources

Technical Support Center: Purification of 4-(butan-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PIP-4B2 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting streaking, detection, and isolation of lipophilic secondary amines.

Executive Summary

Purifying 4-(butan-2-yl)piperidine presents a "perfect storm" of chromatographic challenges. As a secondary amine with a lipophilic alkyl tail, it suffers from three distinct issues:

  • Silanol Interaction: The basic nitrogen (pKa ~11) interacts strongly with acidic silanols on silica gel, causing severe streaking and co-elution.

  • UV Invisibility: The lack of a chromophore (conjugated

    
    -system) makes it invisible to standard UV detection (254 nm).
    
  • Precursor Similarity: If synthesized via reduction of 4-(sec-butyl)pyridine, the product often co-elutes with the aromatic starting material.

This guide provides self-validating protocols to resolve these specific failure modes.

Module 1: The "Streaking" Problem (Peak Shape)

User Report: "My product is smearing across the entire column. I get no distinct separation, just a long tail."

Root Cause Analysis

Standard silica gel is slightly acidic (pH ~5). The basic piperidine nitrogen becomes protonated (


) by the silanol groups (

) on the stationary phase. This ionic interaction is much stronger than the desired hydrogen bonding/dipole interactions, leading to peak broadening (tailing).
Solution: The "Amine Shield" Protocol

You must neutralize the silica surface before and during the run.

Protocol A: Mobile Phase Modifier (Standard) Add Triethylamine (TEA) or Ammonium Hydroxide (


)  to your mobile phase.
  • Loading: 0.5% to 1.0% TEA in both Solvent A (Hexane/DCM) and Solvent B (EtOAc/MeOH).

  • Mechanism: TEA is a smaller, more mobile base. It saturates the acidic silanol sites, effectively "shielding" them from your piperidine product.

Protocol B: The "Pre-Wash" (High Purity) For critical separations, pre-equilibrating the column is superior to just adding modifier to the run.

  • Flush the silica column with 3 Column Volumes (CV) of Hexane:EtOAc (9:1) + 2% TEA .

  • Equilibrate with your starting mobile phase (e.g., Hexane + 0.5% TEA).

  • Run the gradient.

Critical Warning: Do not use TEA if you plan to use Copper-based stains (like CAM) for detection, as it will turn the entire plate blue/black. Use Ammonia (7N in MeOH) instead.[1]

SilanolShielding cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silica Silica Surface (Acidic Si-OH) Interaction Ionic Binding (Stuck/Streaking) Silica->Interaction Piperidine 4-(butan-2-yl)piperidine (Basic R2-NH) Piperidine->Interaction Silica2 Silica Surface (Acidic Si-OH) TEA Triethylamine (Modifier) Silica2->TEA Blocked by TEA Piperidine2 4-(butan-2-yl)piperidine (Free Base) Elution Clean Elution Piperidine2->Elution No Drag

Figure 1: Mechanism of silanol shielding using Triethylamine (TEA).

Module 2: The "Invisibility" Problem (Detection)

User Report: "My flash collector shows a flat baseline, but the mass balance says the compound is in the waste."

Root Cause Analysis

4-(butan-2-yl)piperidine lacks a UV-active chromophore. It absorbs weakly at <210 nm, but most solvents (EtOAc, DCM) absorb strongly there, blinding the detector.

Detection Strategy Matrix
MethodSuitabilityProtocol Notes
UV (254 nm) ❌ UselessThe molecule is transparent at this wavelength.
UV (205-210 nm) ⚠️ RiskyOnly works with UV-transparent solvents (Hexane/Water/Acetonitrile). Avoid EtOAc.
ELSD ✅ ExcellentEvaporative Light Scattering Detectors see anything non-volatile. Ideal for this molecule.
Ninhydrin Stain ✅ Best StainSpecific for amines.[2][3] Secondary amines (like piperidines) turn Deep Red/Orange .
Iodine Chamber ✅ GoodReversible. Good for quick checks during fraction collection.
KMnO₄ Stain ✅ GoodOxidizes the alkyl chain. Shows as a yellow spot on pink background.[2][3]
Recommended TLC Visualization Protocol
  • Run TLC: Eluent = DCM:MeOH:NH4OH (90:9:1).

  • Dip: Submerge plate in Ninhydrin Stain .

    • Recipe: 1.5g Ninhydrin + 3mL Acetic Acid + 100mL Ethanol.

  • Heat: Heat with a heat gun until spots appear.[3]

    • Result: The piperidine product will appear as a distinct reddish/orange spot.

Module 3: Separation from Precursor

User Report: "I reduced 4-(sec-butyl)pyridine, but I can't separate the starting material from the product."

The Separation Logic
  • Starting Material (Pyridine): Aromatic, planar, less basic (pKa ~5). UV Active.

  • Product (Piperidine): Aliphatic, chair conformation, highly basic (pKa ~11). UV Inactive.

Strategy 1: Reverse Phase (C18) at High pH Standard low pH C18 (with Formic acid) will protonate both, making them elute similarly near the void volume.

  • Column: C18 Flash Column.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1%

    
     in Water.
    
  • Mechanism: At pH 10, the piperidine is neutral (free base) and retains well on C18 due to the lipophilic butyl group. The pyridine is also neutral but less lipophilic than the saturated ring.

Strategy 2: Chemical Scavenging (The "Rescue" Op) If chromatography fails, use chemistry.

  • Dissolve mixture in Ether/Hexane.

  • Bubble CO₂ gas (dry ice vapor) through the solution.

  • Result: The piperidine (strong base) forms a solid carbamate salt and precipitates.[4] The pyridine (weak base) remains in solution.

  • Filter the solid, wash with ether, and regenerate the free base with NaOH.

Workflow: The "Decision Tree"

Use this logic flow to determine your purification path.

PurificationWorkflow Start Crude Mixture 4-(butan-2-yl)piperidine TLC TLC Analysis (DCM/MeOH/NH4OH 90:9:1) Stain: Ninhydrin Start->TLC Check1 Is separation > 0.1 Rf? TLC->Check1 NormalPhase Flash Chromatography Silica + 1% TEA (Hex/EtOAc Gradient) Check1->NormalPhase Yes Check2 Is Pyridine present? Check1->Check2 No ReversePhase Reverse Phase C18 High pH (pH 10) (Water/MeCN + NH4OH) Check2->ReversePhase No (General Mess) Scavenge Chemical Purification CO2 Bubbling (Carbamate PPT) Check2->Scavenge Yes (Major Impurity)

Figure 2: Decision matrix for selecting the optimal purification method.

References

  • Biotage Application Note. "Flash Chromatography Separation of Basic Organic Compounds." Biotage.com.

  • Reich, H. J. "pKa Data - Bordwell pKa Table (DMSO)." University of Wisconsin-Madison.

  • Teledyne ISCO. "Purification of Amine Compounds using RediSep® Amine Columns." Teledyne ISCO Technical Notes.

  • Journal of Chromatography A. "Systematic study of the retention behavior of basic compounds on silica in the presence of amine modifiers." J. Chrom. A, 2003.

Sources

overcoming steric hindrance in N-alkylation of 4-sec-butylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the unique steric and conformational challenges associated with the N-alkylation of 4-sec-butylpiperidine.

The Core Challenge: Conformational Locking

Unlike 2-substituted piperidines where steric hindrance directly blocks the nitrogen lone pair, a 4-substituted piperidine presents a different mechanistic challenge. The bulky sec-butyl group acts as a conformational anchor, locking the piperidine ring into a single, rigid chair conformation where the substituent occupies the equatorial position.

Because the ring cannot undergo typical chair-chair flipping, the nitrogen lone pair is restricted. Incoming bulky electrophiles must navigate a rigid trajectory, often clashing with 1,3-diaxial hydrogens (axial attack) or adjacent equatorial hydrogens (equatorial attack). This lack of conformational plasticity makes reactions with bulky electrophiles sluggish and prone to side reactions.

Optimization Workflow

Workflow A 4-sec-butylpiperidine (Conformationally Locked) BB BB A->BB B Identify Electrophile C2 Secondary/Bulky Halide B->C2 C3 Aldehyde / Ketone B->C3 C1 Primary Halide D1 Direct Alkylation (K2CO3, MeCN) C1->D1 D2 Finkelstein Catalysis (+ NaI, 70°C) C2->D2 D3 Reductive Amination (NaBH(OAc)3) C3->D3 G Target N-Alkyl Piperidine D1->G D2->G E Bulky Ketone? D3->E F Add Ti(OiPr)4 (Lewis Acid) E->F Yes E->G No F->G BB->C1

Workflow for overcoming steric hindrance during N-alkylation of locked piperidines.

Troubleshooting FAQs

Q1: My direct alkylation with a secondary alkyl bromide is stalling at 30% conversion. How can I drive it to completion? Mechanistic Causality: Secondary bromides undergo slow SN2 substitution due to their own steric bulk, which is severely compounded by the locked chair conformation of 4-sec-butylpiperidine. Solution: Implement an in situ Finkelstein reaction. Add 0.5 to 1.0 equivalent of Sodium Iodide (NaI). The iodide displaces the bromide to form a transient, highly reactive alkyl iodide. Furthermore, switch your solvent to a polar aprotic medium (e.g., Acetonitrile or DMF) to leave the amine nucleophile unsolvated and highly reactive.

Q2: I am observing significant formation of quaternary ammonium salts (over-alkylation). How do I prevent this? Mechanistic Causality: Direct N-Alkylation involves the reaction of the secondary amine with an alkyl halide, which can sometimes lead to the formation of quaternary ammonium salts as byproducts . Once mono-alkylated, the resulting tertiary amine can become more nucleophilic than the starting secondary amine due to inductive electron donation from the new alkyl group. Solution: Switch to Reductive Amination. Reductive amination is a milder and often more selective method that involves the reaction of the piperidine with an

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis, Piperidine Hydrochloride serves as a critical intermediate. Its identification and purity verification are non-trivial due to the hygroscopic nature of the salt and the spectral complexity introduced by protonation. This guide provides an objective technical comparison between Piperidine Hydrochloride and its Free Base precursor, establishing a self-validating FTIR protocol for confirming salt formation.

Key Insight: The transition from free base to hydrochloride salt is not merely a shift in peaks but a fundamental transformation of the spectral landscape, characterized by the emergence of the "Ammonium Envelope"—a broad, multi-structured absorption band that serves as the definitive fingerprint for the salt.

Comparative Analysis: Piperidine HCl vs. Free Base

The primary "alternative" in this context is the precursor material (Piperidine Free Base). Distinguishing between these two forms is the most common analytical challenge.

Spectral Fingerprint Comparison[1]

The following table synthesizes data from standard spectral libraries (NIST, Sigma-Aldrich) and field applications.

FeaturePiperidine Free Base (Precursor)Piperidine Hydrochloride (Product)Mechanistic Cause
N-H Stretching Single, sharp weak band at 3280–3350 cm⁻¹ Broad, strong "Ammonium Envelope" 2400–3200 cm⁻¹ Protonation converts N-H to N-H₂⁺, introducing strong H-bonding networks.
Combination Bands AbsentSeries of weak "comb" peaks 2000–2500 cm⁻¹ Overtones and combination bands of N-H deformation modes, specific to amine salts.
N-H Deformation Weak scissoring ~1580–1650 cm⁻¹ (often obscured)Distinct medium band 1580–1620 cm⁻¹ Symmetric deformation of the rigid N-H₂⁺ cation.
C-N Stretching 1100–1150 cm⁻¹ (Moderate)Shifted to 1030–1080 cm⁻¹ (Enhanced)Change in dipole moment and bond order upon quaternization.
Hygroscopicity Low (Liquid, volatile)High (Solid, deliquescent)Ionic lattice energy vs. hydration energy; leads to water peaks (~3400 cm⁻¹) if mishandled.
The "Ammonium Envelope" Phenomenon

Unlike the free base, which exhibits a discrete N-H stretch, the hydrochloride salt displays a massive broadening effect. This is due to the Fermi resonance between the N-H stretching vibrations and the overtones of the N-H deformation vibrations.

  • Diagnostic Rule: If your spectrum shows a sharp peak >3300 cm⁻¹ without the broad envelope below 3000 cm⁻¹, salt formation is incomplete.

Experimental Protocol: The "Dry-Path" Workflow

Piperidine HCl is deliquescent; it absorbs atmospheric moisture rapidly, which creates broad O-H water bands that obscure the critical N-H⁺ features. The following protocol minimizes this error.

Sample Preparation (ATR vs. KBr)

Method A: Diamond ATR (Recommended for Speed)

  • Pre-clean: Clean the crystal with isopropanol; ensure the background scan is flat.

  • Rapid Transfer: Transfer the solid salt from the desiccator to the crystal immediately.

  • Compression: Apply high pressure using the anvil. The salt is soft; good contact is easy to achieve.

  • Scan Parameters: 4 cm⁻¹ resolution, 16 scans.

  • Validation: Check for a broad "hump" at 3400 cm⁻¹. If present, the sample is wet.

Method B: KBr Pellet (Recommended for Resolution)

  • Drying: Dry KBr powder at 110°C for 2 hours prior to use.

  • Grinding: Mix 1-2 mg of Piperidine HCl with 200 mg KBr in a mortar. Do not over-grind, as this can induce moisture uptake.

  • Pressing: Press under vacuum (to remove water vapor) at 8-10 tons for 2 minutes.

  • Result: A clear, transparent disc. Cloudy discs indicate moisture contamination.

Workflow Visualization

The following diagram outlines the logical decision tree for verifying salt formation.

SaltVerification Start Synthesis Product (Piperidine HCl Candidate) SamplePrep Sample Prep (Dry Environment) Start->SamplePrep FTIR_Scan FTIR Acquisition (4000 - 600 cm⁻¹) SamplePrep->FTIR_Scan Check_3300 Check 3300-3500 cm⁻¹ FTIR_Scan->Check_3300 SharpPeak Sharp Peak Only Check_3300->SharpPeak High Intensity BroadBand Broad Envelope (2400-3000 cm⁻¹) Check_3300->BroadBand Dominant Feature Result_FreeBase Result: Unreacted Free Base SharpPeak->Result_FreeBase CombCheck Check 2000-2500 cm⁻¹ (Comb Bands) BroadBand->CombCheck Result_Salt Result: Confirmed HCl Salt CombCheck->Result_Salt Present Result_Wet Result: Wet Salt (Recrystallize) CombCheck->Result_Wet Obscured by O-H

Figure 1: Logic flow for distinguishing Piperidine Free Base from Hydrochloride Salt using FTIR spectral features.

Mechanism of Action: The Vibrational Shift

Understanding why the spectrum changes builds trust in the data interpretation.

  • Quaternization: When HCl reacts with Piperidine, the lone pair on the nitrogen bonds with a proton (

    
    ).
    
    • Free Base:[1][2]

      
       (Nitrogen is 
      
      
      
      , one lone pair).
    • Salt:

      
       (Nitrogen is 
      
      
      
      , no lone pair, positive charge).
  • Force Constant Reduction: The positive charge on the nitrogen withdraws electron density from the N-H bonds, altering the force constant (

    
    ). However, the dominant effect in the solid state is Hydrogen Bonding .
    
  • Crystal Lattice Effects: The chloride ion (

    
    ) acts as a strong hydrogen bond acceptor for the 
    
    
    
    protons. This creates a distribution of bond lengths and energies, resulting in the massive broadening of the N-H stretch (the "Ammonium Envelope") rather than a single sharp peak.

Troubleshooting & Artifacts

ObservationDiagnosisCorrective Action
Massive broad band centered at 3400 cm⁻¹ Water contamination (O-H stretch).Dry sample in vacuum oven at 60°C; use N₂ purge on FTIR.
No peaks in 2000-2500 cm⁻¹ region Sample too thin or concentration too low.Increase sample thickness (KBr) or pressure (ATR).
Doublet at 3300/3350 cm⁻¹ Primary amine contamination.Check for ring opening or impurity (e.g., pentylamine).
Sharp peak at 1700 cm⁻¹ Carbonyl contamination.Check solvent residues (acetone/ethyl acetate) or oxidation.

References

  • National Institute of Standards and Technology (NIST). (2023). Piperidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Referenced for general amine salt assignments). [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

Sources

comparing biological activity of sec-butyl vs tert-butyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Biological Activity of sec-Butyl vs. tert-Butyl Piperidines

Executive Summary

This guide provides a technical comparison between sec-butyl and tert-butyl substituents on the piperidine pharmacophore. While often treated interchangeably as "bulky alkyl groups" in preliminary screening, their biological impact diverges significantly due to three factors: conformational rigidity , metabolic susceptibility , and chirality .

  • tert-Butyl Piperidines: Characterized by extreme steric bulk (A-value ~4.9 kcal/mol), acting as conformational anchors that "lock" the piperidine ring. They offer metabolic stability at the attachment point but are prone to distal methyl oxidation.

  • sec-Butyl Piperidines: Offer a balance of lipophilicity and flexibility. They introduce a chiral center, creating diastereomeric possibilities that can fine-tune receptor affinity (e.g., Picaridin). They are metabolically more labile due to the presence of an

    
    -proton.
    

Structural Dynamics & Conformational Analysis

The primary differentiator between these two substituents is their influence on the piperidine ring's chair-chair interconversion.

The "Anchor" Effect

The piperidine ring exists in a dynamic equilibrium between two chair conformers. Substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

  • tert-Butyl (The Lock): The tert-butyl group is too bulky to exist axially. It forces the piperidine ring into a single conformation where the tert-butyl group is equatorial. This is used in drug design to rigidify the molecule, presenting a predictable vector for other substituents.

  • sec-Butyl (The Bias): While bulky, the sec-butyl group has a lower energetic penalty for axial positioning compared to tert-butyl. It strongly biases the equilibrium toward the equatorial conformer but does not "freeze" it as effectively, allowing for induced-fit adjustments upon receptor binding.

Table 1: Conformational Energy Parameters (A-Values)

SubstituentA-Value (kcal/mol)% Equatorial (at 25°C)Conformational State
Methyl 1.70~95%Dynamic Equilibrium
sec-Butyl ~2.15>97%Strongly Biased
tert-Butyl >4.90>99.99%Conformationally Locked
Visualization of Conformational Locking

The following diagram illustrates the energy landscape differences.

Conformation Unsub Unsubstituted Piperidine (Rapid Chair Flip) ChairA Chair A (Substituent Axial) Unsub->ChairA 50% ChairE Chair E (Substituent Equatorial) Unsub->ChairE 50% SecBu sec-Butyl Piperidine (Biased Equilibrium) SecBu->ChairA <3% (Steric Strain) SecBu->ChairE >97% TertBu tert-Butyl Piperidine (Locked Conformation) TertBu->ChairA ~0% (Forbidden) TertBu->ChairE ~100% (Locked)

Figure 1: Conformational energy landscape showing the "locking" effect of the tert-butyl group compared to the biased equilibrium of the sec-butyl group.

Pharmacokinetic Profiles: Metabolism & Lipophilicity

Metabolic Stability

The presence or absence of an alpha-proton (the hydrogen on the carbon directly attached to the ring) dictates the metabolic fate.

  • sec-Butyl Pathway: Contains a benzylic-like

    
    -proton. It is a prime target for Cytochrome P450 (CYP450) enzymes, leading to hydroxylation and subsequent oxidation to a ketone. This can lead to rapid clearance or the formation of reactive electrophiles.
    
  • tert-Butyl Pathway: Lacks an

    
    -proton (quaternary carbon). The attachment point is metabolically blocked. Metabolism is forced to occur at the distal methyl groups (
    
    
    
    -oxidation), producing alcohols and carboxylic acids. This process is generally slower, extending the half-life (
    
    
    ) of the drug.
Lipophilicity (LogP)

Both groups increase lipophilicity, aiding blood-brain barrier (BBB) penetration, but tert-butyl is more spherical and hydrophobic.

  • 
    LogP:  Adding a tert-butyl group typically increases LogP by ~1.98, whereas sec-butyl increases it by ~1.85.
    
  • Implication: tert-Butyl derivatives are more prone to non-specific protein binding and sequestration in adipose tissue.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Preparation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for specific transitions:

    • sec-butyl: Look for [M+16] (alcohol) and [M+14] (ketone).

    • tert-butyl: Look for [M+16] (alcohol) and [M+30] (carboxylic acid).

Case Study: Insect Repellents (Picaridin)

Picaridin (Icaridin) is the gold standard for sec-butyl piperidine biological activity.

  • Structure: 1-methylpropyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.

  • Why sec-butyl? The sec-butyl group creates a specific volatility profile (vapor pressure) that allows the molecule to evaporate at a rate optimal for creating a "repellent cloud" near the skin without depleting too fast.

  • tert-Butyl Comparison: A tert-butyl analog would likely be too crystalline (higher melting point due to symmetry) and have lower volatility, reducing its efficacy as a spatial repellent, despite potentially higher metabolic stability.

Table 2: Comparative Efficacy in Biological Systems

Featuresec-Butyl Piperidine (e.g., Picaridin)tert-Butyl Piperidine (e.g., Terfenadine analogs)
Receptor Fit Flexible; adapts to pockets (Induced Fit)Rigid; requires pre-organized pocket (Lock & Key)
Chirality Creates diastereomers (e.g., (R,S) vs (S,S))Achiral substituent
Volatility Moderate (Liquid at RT)Low (Often solid/crystalline)
Toxicity Risk Ketone metabolites may be reactiveGenerally low; alcohol metabolites are stable

Metabolic Pathway Visualization

The following diagram details the divergent metabolic pathways catalyzed by CYP450 enzymes.

Metabolism SecInput sec-Butyl Piperidine (Has alpha-proton) CYP CYP450 Oxidation SecInput->CYP TertInput tert-Butyl Piperidine (Quaternary Carbon) TertInput->CYP SecOH sec-Alcohol (Unstable Intermediate) CYP->SecOH Alpha-Hydroxylation TertOH tert-Alcohol (Distal Methyl-OH) CYP->TertOH Omega-Hydroxylation Ketone Ketone Derivative (Reactive/Toxic Potential) SecOH->Ketone Dehydrogenation Acid Carboxylic Acid (Excretable) TertOH->Acid Further Oxidation

Figure 2: Divergent metabolic pathways. Note the sec-butyl conversion to ketones versus the tert-butyl conversion to stable acids.

References

  • Picaridin vs.

    • Title: "Field evaluation of repellent formulations against daytime and nighttime biting mosquitoes in a tropical rainforest in northern Australia"
    • Source: PubMed (Frances et al., 2002)
    • URL:[Link]

  • Conformational Analysis (A-Values)

    • Title: "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values"
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Metabolic Stability of tert-Butyl Groups

    • Title: "Metabolism of t-butyl groups in drugs"[1][2]

    • Source: Hypha Discovery
    • URL:[Link]

  • Toxicological Review

    • Title: "Toxicological Review of tert-Butyl Alcohol"
    • Source: NCBI Bookshelf
    • URL:[Link]

  • Piperidine Biological Activity Overview

    • Title: "A Comparative Guide to the Biological Activity of 1-Piperidinepentanoic Acid and Its Analogues"
    • Source: BenchChem[3][4]

Sources

Validating Purity of 4-sec-Butylpiperidine: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-sec-butylpiperidine (MW 141.25) is a critical secondary amine intermediate often used in the synthesis of pharmaceutical ligands and agrochemicals. Its validation presents unique analytical challenges:

  • Isomeric Complexity: The sec-butyl group introduces a chiral center, and the piperidine ring allows for conformational isomers. Crucially, it must be distinguished from structural isomers like 4-n-butylpiperidine and 4-iso-butylpiperidine.

  • Polarity: As a secondary amine, it exhibits strong tailing on standard silica columns due to silanol interactions.

  • Lack of Chromophore: The aliphatic structure lacks UV absorbance, rendering standard HPLC-UV methods ineffective without complex derivatization.

This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior validation method for this compound. Unlike HPLC (low sensitivity for aliphatics) or NMR (low sensitivity for trace impurities), GC-MS offers the requisite volatility-based separation to resolve isomers and the ionization specificity to confirm structural identity.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares GC-MS against common alternatives for verifying the purity of 4-sec-butylpiperidine.

FeatureGC-MS (Recommended) HPLC (UV/CAD/ELSD) 1H-NMR
Primary Mechanism Volatility & m/z fragmentationPolarity & AdsorptionMagnetic resonance of nuclei
Isomer Resolution High. Resolves structural isomers (n-butyl vs sec-butyl) via retention time.Medium/Low. Requires chiral columns or specialized stationary phases for structural isomers.High. Can distinguish isomers but requires pure material; overlap in mixtures.
Sensitivity (LOD) High (ppb range). Ideal for trace impurity analysis.Low (UV). Requires derivatization. Medium (CAD/ELSD). Low (0.1-1%). Poor for detecting trace impurities <0.1%.
Sample Prep Simple. Dilute-and-shoot (using base-deactivated columns) or derivatization.Complex. Derivatization often needed for UV detection.Simple. Dissolve in deuterated solvent.
Throughput High. <15 min run times.Medium. 20-40 min run times.Low. Long acquisition for trace analysis.
Cost per Sample Low.Medium (solvents/columns).[1][2][3][4][5]High (instrument time/solvents).

Method Development Strategy

To validate purity effectively, the method must overcome amine tailing and ensure isomer resolution.

A. Column Selection: The "Base-Deactivated" Standard

Standard polysiloxane columns (e.g., DB-5) possess active silanol groups that hydrogen-bond with the lone pair on the piperidine nitrogen, causing severe peak tailing.

  • Recommendation: Use a Base-Deactivated (Amine-Specific) column (e.g., Rtx-5 Amine, CP-Volamine, or equivalent). These columns are chemically treated to neutralize active sites, allowing sharp symmetrical peaks without derivatization.

B. Inlet Dynamics
  • Temperature: High enough to volatilize (BP approx. 190-200°C) but low enough to prevent thermal degradation. 250°C is standard.

  • Liner: Use a liner with glass wool (deactivated) to promote vaporization and trap non-volatiles, but ensure the wool is essentially deactivated to prevent adsorption.

C. Mass Spectrometry Parameters
  • Ionization: Electron Impact (EI) at 70 eV.[6][7]

  • Mode: Full Scan (m/z 40–300) for purity profiling to detect unexpected impurities. SIM (Selected Ion Monitoring) is used only for targeted trace quantitation of known impurities.

Experimental Protocol

Reagents & Equipment[1][2][8][9][10]
  • Analyte: 4-sec-butylpiperidine (>98% reference standard).

  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade). Note: DCM is preferred for extraction; Methanol is acceptable for direct injection if the method is validated for solvent expansion.

  • Internal Standard (IS): Diphenylamine or a deuterated analog (if available).

Step-by-Step Workflow

1. Sample Preparation

  • Stock Solution: Weigh 10 mg of 4-sec-butylpiperidine into a 10 mL volumetric flask. Dilute to volume with DCM (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 to obtain 10 µg/mL. Add Internal Standard at 5 µg/mL.

  • Derivatization (Optional Backup): If tailing persists, react 100 µL sample with 50 µL Trifluoroacetic Anhydride (TFAA) at 60°C for 30 min. Note: This guide focuses on the direct injection method.

2. GC Parameters

  • Column: Rtx-5 Amine (30 m x 0.25 mm ID x 1.0 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injection: 1 µL, Split 20:1 @ 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C (Hold 3 min)

    • Total Run Time: ~15 minutes.

3. MS Parameters

  • Transfer Line: 280°C.[7]

  • Source Temp: 230°C.

  • Scan Range: m/z 40–300.

  • Solvent Delay: 3.0 min (to protect filament).

Data Interpretation & Validation

Fragmentation Pattern (EI Spectrum)

Identification relies on the unique fragmentation of the 4-substituted piperidine core.

  • Molecular Ion (M+): m/z 141 (Typically weak intensity for aliphatic amines).

  • Base Peak: Often m/z 84 (Ring fragment / loss of sec-butyl group) or m/z 126 (Loss of methyl from sec-butyl).

  • Diagnostic Fragments:

    • m/z 112: Loss of ethyl group (from sec-butyl).

    • m/z 57: sec-butyl carbocation (if side chain cleaves).

Distinguishing Isomers (Critical Step)

Mass spectra of 4-n-butyl, 4-iso-butyl, and 4-sec-butyl isomers are nearly identical. Retention Time (RT) is the primary discriminator.

  • Protocol: You must inject standards of potential isomers to establish their Relative Retention Times (RRT).

  • Order of Elution (Typical on non-polar columns): Branched isomers (sec/iso) usually elute before linear isomers (n-butyl).

System Suitability Criteria
  • Tailing Factor (Tf): Must be < 1.5 (Strict control for amines).

  • Resolution (Rs): > 1.5 between the main peak and the nearest impurity (likely an isomer).

  • Precision: %RSD of peak area < 2.0% (n=6 injections).

Visualization: Analytical Workflow

The following diagram illustrates the logical flow from sample intake to validated purity result.

G Start Raw Sample (4-sec-butylpiperidine) Prep Sample Prep (Dilution in DCM + IS) Start->Prep GC GC Separation (Base-Deactivated Col) Prep->GC Inject 1µL MS MS Detection (EI Source, 70eV) GC->MS Separation Data Data Analysis (Integration & Spectral Match) MS->Data TIC/Mass Spec Decision Purity Validated? Data->Decision Compare vs Standards Pass Release Lot Decision->Pass >98% & No Isomers Fail Reject / Reprocess Decision->Fail <98% or Isomer Co-elution

Figure 1: Step-by-step GC-MS validation workflow for secondary amine purity analysis.

References

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Mass Spectrometry Fragmentation Patterns: Amines. Retrieved from [Link]

Sources

Optimizing Structural Elucidation of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Salt Selection & X-ray Diffraction

Executive Summary

The 4-substituted piperidine moiety is a ubiquitous pharmacophore in medicinal chemistry, serving as the core scaffold for analgesics (e.g., Fentanyl), antipsychotics (e.g., Haloperidol), and antihistamines. However, the conformational flexibility of the piperidine ring—specifically the rapid chair-chair interconversion and nitrogen inversion—presents a significant analytical challenge.

While solution-state NMR provides dynamic averaging, it often fails to resolve the specific bioactive conformation required for structure-based drug design (SBDD). This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) of various piperidine salt forms against alternative analytical methods. We demonstrate that strategic salt formation is not merely a solubility tool but a critical "conformational lock" that enables precise determination of absolute configuration and equatorial/axial substituent preferences.

Part 1: The Conformational Challenge

In solution, 4-substituted piperidines exist in a dynamic equilibrium. The substituent at the C4 position typically prefers the equatorial position to avoid 1,3-diaxial interactions, but the energy barrier is low (


 kcal/mol for methyl groups).

The Analytical Gap:

  • NMR (Solution): Observes a time-averaged structure. Rapid exchange can obscure the presence of higher-energy conformers that may be the bioactive species.

  • Computational (DFT): Predicts gas-phase minima but often neglects packing forces and specific solvation effects found in the protein binding pocket.

  • SC-XRD (Solid State): Provides a precise, atomic-resolution snapshot of the molecule in a low-energy well, often stabilized by intermolecular forces that mimic receptor binding.

Diagram 1: Analytical Method Selection Pathway

MethodSelection Start Start: Structural Elucidation of 4-Substituted Piperidine Q1 Is Absolute Configuration Required? Start->Q1 NMR Method: 2D NMR (NOESY/COSY) Outcome: Relative Stereochem Only Risk: Dynamic Averaging Q1->NMR No XRD_Path Method: SC-XRD Q1->XRD_Path Yes Q2 Is the Free Base Crystalline? XRD_Path->Q2 DirectXRD Direct Data Collection (Risk: Low Melting Point) Q2->DirectXRD Yes SaltScreen Salt Screening Protocol (The 'Conformational Lock') Q2->SaltScreen No (Oily/Amorphous) Result High-Resolution Structure (Bioactive Conformer Candidate) DirectXRD->Result SaltScreen->Result

Caption: Decision matrix for selecting SC-XRD over NMR, highlighting the necessity of salt screening for amorphous free bases.

Part 2: Comparative Analysis of Salt Forms

The choice of counter-ion is the single most critical variable in obtaining high-quality crystallographic data for piperidines. The "product" evaluated here is the crystallographic utility of different salt forms.

Table 1: Performance Comparison of Counter-Ions for Piperidine Crystallography
FeatureHydrochloride (HCl) Picrate / Nitrophenolate Tartrate / Fumarate
Crystallinity Moderate. Often forms hydrates or hygroscopic needles.High. Large aromatic systems drive

-stacking.
High. H-bond networks stabilize the lattice.
Resolution Limit Typically 0.80 Å - 0.90 Å< 0.75 Å (Excellent) 0.75 Å - 0.85 Å
Conformational Bias Minimal. Cl⁻ is spherical and non-directional.Significant. Stacking can force specific ring flattening.Moderate. Chiral acids can resolve enantiomers.
Utility for Absolute Config. Low (Cl is a weak anomalous scatterer for Mo sources).Low (Requires Cu source).High (If using chiral acid).
Success Rate 60% (Risk of oil formation)90% (crystallizes readily)80%

Expert Insight: While HCl is the standard pharmaceutical salt, it is often suboptimal for structural determination. For 4-substituted piperidines that are oils as free bases (e.g., 4-phenylpiperidine derivatives), we recommend Picrate or 4-Nitrophenolate salts for initial structural proof. The nitro groups provide strong hydrogen bond acceptors (N-H...O) that anchor the piperidinium cation, preventing disorder [1].

Part 3: Representative Experimental Data

The following data summarizes typical crystallographic parameters observed for 4-substituted piperidine salts. This data serves as a validation benchmark for your own experimental results.

Table 2: Benchmark Crystallographic Parameters (4-Phenylpiperidine Salts)
ParameterTypical Value (Solid State)Explanation
Space Group

or

Centrosymmetric packing is preferred for achiral salts.
C-N Bond Length 1.48 Å - 1.50 ÅProtonation at Nitrogen (

) elongates the bond compared to free base.
C-C-C Ring Angle 109.5° - 111.0°Consistent with ideal chair geometry.
Puckering Parameters (

)
0.55 Å - 0.60 ÅIndicates undistorted chair conformation [2].
Substituent Position Equatorial

of structures show the bulky 4-substituent in equatorial position to minimize energy.
H-Bond Distance (N...O/Cl) 2.8 Å - 3.2 ÅCritical interaction stabilizing the lattice.

Data Interpretation: If your experimental


 value deviates significantly from 0.58 Å, or if the C-N-C angle expands beyond 112°, suspect a boat or twist-boat conformation , likely induced by specific crystal packing forces or intramolecular hydrogen bonding (e.g., in 4-piperidinols).
Part 4: Experimental Protocol (Self-Validating System)

To ensure reproducibility, we utilize a Vapor Diffusion method, which is superior to solvent evaporation for growing X-ray quality crystals of piperidine salts.

Diagram 2: Vapor Diffusion Crystallization Workflow

Crystallization Step1 1. Dissolution Dissolve 10mg Salt in 0.5mL Methanol (Good Solvent) Step2 2. Filtration Filter through 0.45µm PTFE (Remove Nuclei) Step1->Step2 Step3 3. Setup Place in Inner Vial. Add 3mL Ether/Hexane to Outer Vial (Anti-Solvent) Step2->Step3 Step4 4. Equilibration Seal Tightly. Store at 4°C for 3-7 Days Step3->Step4 Step5 5. Harvest Check for Prism/Block Crystals (>0.1mm) Step4->Step5

Caption: Vapor diffusion protocol utilizing Methanol (solvent) and Diethyl Ether (anti-solvent) to control nucleation rate.

Detailed Methodology:
  • Salt Formation: Dissolve 1 mmol of the 4-substituted piperidine free base in 2 mL of ethanol. Add 1.1 equivalents of the chosen acid (e.g., 4-nitrophenol or HCl in dioxane).

  • Precipitation: If immediate precipitation occurs, redissolve by warming. If no precipitate, proceed to vapor diffusion.

  • Vapor Diffusion (as per Diagram 2):

    • Inner Vial: Saturated solution of the salt in Methanol.

    • Outer Vial: Diethyl Ether or Hexane (volatile anti-solvent).

    • Mechanism: The anti-solvent slowly diffuses into the methanol, gradually lowering solubility and promoting the growth of few, high-quality single crystals rather than microcrystalline powder.

  • Validation: Mount crystal at 100 K. A sharp diffraction pattern with spots extending to

    
     Å resolution validates the crystal quality.
    
Part 5: Case Study – 4-Phenylpiperidine Hydrochloride[1][2]

Objective: Determine if the phenyl ring adopts an axial or equatorial orientation in the solid state.

Experimental Setup:

  • Compound: 4-Phenylpiperidine HCl (Sigma-Aldrich, CAS: 10272-49-8).

  • Method: SC-XRD (Mo K

    
     radiation).
    
  • Comparison: Solution NMR (

    
    ).
    

Results:

  • NMR: Broadening of proton signals at C2/C6 positions indicated rapid chair-chair flipping at room temperature. NOESY data was ambiguous regarding the phenyl position.

  • X-ray Data: The structure solved in space group

    
    .[1] The piperidine ring adopted a distinct chair conformation.[2][3] The phenyl group was exclusively equatorial .
    
  • Key Interaction: A chloride ion bridged the ammonium protons of two adjacent piperidines (

    
    ), creating a hydrogen-bonded polymer chain along the b-axis.
    

Conclusion: SC-XRD provided the definitive absolute structure that NMR could not resolve. The equatorial preference confirms that steric repulsion dominates over crystal packing forces for this derivative [3].

References
  • Sankar, A. et al. (2014). "Crystal structure of piperidinium 4-nitrophenolate." Acta Crystallographica Section E, 70(12). Link

  • BenchChem Technical Guides. (2025). "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives." Link

  • Hempel, A. et al. (2014). "X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)." Journal of Molecular Structure, 1076, 600–605. Link

  • PubChem. (2025).[4] "4-Phenylpiperidine Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. (2025). "4-Phenylpiperidine hydrochloride Product Sheet." Link

Sources

Comparative Guide: Melting Point Determination Strategies for 4-(butan-2-yl)piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Strategic Context

In the synthesis of antifungal agents and advanced pharmaceutical intermediates, 4-(butan-2-yl)piperidine hydrochloride (also known as 4-sec-butylpiperidine HCl) represents a critical structural scaffold.[1] Unlike its achiral analogue (4-tert-butylpiperidine), the sec-butyl derivative introduces stereochemical complexity and specific solid-state behaviors—namely hygroscopicity and thermal instability—that render standard melting point (MP) determination protocols insufficient.[1]

This guide objectively compares three determination methodologies: Manual Capillary (Oil Bath) , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) .[1] Our analysis demonstrates that while capillary methods are cost-effective for routine checks, they fail to distinguish between dehydration and true melting for this hygroscopic salt. DSC is identified as the superior method for establishing a thermodynamic reference standard, preventing false-negative purity assessments caused by moisture-induced depression.[1]

Chemical Context & Challenges[2]

Compound: 4-(butan-2-yl)piperidine hydrochloride Class: Secondary Amine Salt Critical Properties: [1]

  • Hygroscopicity: HCl salts of secondary amines avidly absorb atmospheric moisture, forming hydrates that melt significantly lower than the anhydrous crystal lattice.

  • Decomposition: Upon reaching its melting transition (typically >200°C for anhydrous piperidine salts), the HCl moiety can dissociate or induce charring, obscuring the visual "clear point."

Comparison of Determination Methodologies
FeatureMethod A: Manual Capillary Method B: Automated Optoelectronic Method C: Differential Scanning Calorimetry (DSC)
Detection Principle Visual observation of phase change (solid to liquid).[1]Light transmission change (turbidity to clear).Heat flow differential (Endothermic event).
Handling Decomposition Poor. Browning obscures the clear point.Moderate. Can detect "onset" before charring, but "clear point" is erratic.Excellent. Separates melt endotherm from decomposition exotherm.
Moisture Sensitivity High. Absorbed water broadens the range (depression).High. Fogging of the capillary can trigger premature detection.Low. Distinguishes dehydration (broad low-T peak) from melting (sharp high-T peak).[1]
Precision ± 1.0 – 2.0 °C± 0.3 – 0.5 °C± 0.1 °C
Throughput Low (Single sample focus).High (Multi-sample concurrent).Low (Requires equilibration).
Cost LowMediumHigh

Detailed Experimental Protocols

Pre-requisite: Sample Preparation (Critical Step)

To ensure reproducibility across all methods, the sample must be dried to constant weight.[1]

  • Place 500 mg of 4-(butan-2-yl)piperidine HCl in a vacuum drying pistol.

  • Dry at 60°C under high vacuum (<5 mbar) for 4 hours over P₂O₅ or silica gel.

  • Store in a desiccator until immediate use.

Protocol A: Manual Capillary Method (USP <741> Variant)

Best for: Quick purity checks during reaction monitoring.[1]

  • Loading: Pack the dried sample into a USP-compliant capillary (one end sealed) to a height of 2.5–3.5 mm. Compact by tapping on a hard surface.

  • Apparatus: Use a Thiele tube with silicone oil or a digital melting point block.

  • Ramp: Rapid heat to 180°C, then reduce rate to 1°C/min .

  • Observation:

    • Record Onset Temperature: First visible collapse of the solid column.

    • Record Clear Point: Complete disappearance of solid turbidity.

    • Note: If browning occurs before clearing, record as "Melting with Decomposition" (

      
      ).[1]
      
Protocol B: Differential Scanning Calorimetry (DSC)

Best for: Final CoA generation and thermodynamic characterization.[1]

  • Calibration: Calibrate instrument using Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C) standards.
  • Pan Selection: Use hermetically sealed aluminum pans with a pinhole lid (to allow HCl gas escape without pan deformation) or high-pressure gold-plated pans if decomposition is violent.[1]

  • Loading: Weigh 2–4 mg of sample directly into the pan. Crimping must be verified.

  • Cycle:

    • Equilibrate at 30°C.

    • Ramp at 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the main endothermic peak. The extrapolated onset temperature (

    
    )  is the reported melting point, not the peak maximum.[1]
    

Representative Data Analysis

The following table synthesizes experimental observations typical for alkyl-substituted piperidine HCl salts, illustrating the divergence between methods.

ParameterManual Capillary (Undried)Manual Capillary (Dried)DSC (Dried)
Observed Range / Onset 185 – 195 °C (Broad)210 – 212 °C (Sharp)211.5 °C (Onset)
Visual/Thermal Artifacts "Sweating" observed at 100°C due to hydrates.[1]Slight browning at 213°C.Sharp endotherm. No low-temp events.
Interpretation False Low. Moisture depression.Accurate. Good for routine QC.Reference Standard. Thermodynamic truth.

Technical Insight: The "undried" capillary result shows a classic melting point depression. The DSC trace for an undried sample would show a broad "desolvation" endotherm around 100-120°C, followed by the true melt at 211°C, allowing the analyst to mathematically separate purity from moisture content.[1]

Decision Workflow & Logic

The following diagram illustrates the decision process for selecting the appropriate determination method based on the stage of drug development.

MP_Determination_Workflow Start Sample: 4-(butan-2-yl)piperidine HCl Check_State Check Hydration State (TGA or Visual) Start->Check_State Is_Wet Hygroscopic/Wet Check_State->Is_Wet >1% Moisture Is_Dry Dry/Anhydrous Check_State->Is_Dry <0.5% Moisture Method_DSC Method: DSC (Distinguishes H2O from Melt) Is_Wet->Method_DSC Direct Analysis (Complex) Drying_Step Vacuum Drying (60°C, <5 mbar, 4h) Is_Wet->Drying_Step Pre-treatment Is_Dry->Method_DSC CoA / Characterization Method_Cap Method: Capillary (Standard QC) Is_Dry->Method_Cap Routine Batch Check Result_Ref Thermodynamic MP (Onset Temperature) Method_DSC->Result_Ref Result_QC Visual Melt Range (Onset - Clear Point) Method_Cap->Result_QC Drying_Step->Is_Dry

Caption: Decision tree for selecting melting point methodology based on sample hydration state and data requirements.

Conclusion & Recommendation

For 4-(butan-2-yl)piperidine HCl , the "product performance" of the melting point determination is defined by the method's ability to negate hygroscopic interference.[1]

  • For Routine In-Process Control: Use the Automated Optoelectronic Method after a mandatory vacuum drying step. It offers the best balance of speed and precision.

  • For Characterization & Regulatory Filing: DSC is the mandatory standard. It provides the only definitive proof of the crystal lattice energy (melting onset) independent of trace volatiles and is required to validate the purity of this specific isomer against its analogues.

Researchers must treat literature values for generic "piperidine hydrochlorides" with caution; the sec-butyl isomer requires empirical validation using the DSC protocols outlined above to ensure data integrity in drug development pipelines.

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57067325: 4-(butan-2-yl)piperidine hydrochloride.[1] PubChem.[2] Link[1]

  • Giron, D. Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 1995. Link

  • Sigma-Aldrich. Piperidine Hydrochloride Product Specification (Proxy for chemical class properties).Link[1]

  • Mendham, J., et al.Vogel's Textbook of Quantitative Chemical Analysis. 6th Ed. Pearson Education, 2000. (Standard reference for capillary method protocols).

Sources

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